4-(3-Methoxypropoxy)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIXRPIOLPCEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681429 | |
| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-35-0 | |
| Record name | B-[4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(3-Methoxypropoxy)phenylboronic acid chemical properties
An In-Depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic Acid: Properties, Synthesis, and Applications
Introduction
This compound, registered under CAS Number 279262-35-0, is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, linked to a flexible methoxypropoxy side chain. This unique combination makes it an important reagent for introducing a hydrophilic, non-ionizable linker into complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic tool for modifying parent structures to enhance physicochemical properties such as solubility, modulate pharmacokinetic profiles, or construct sophisticated supramolecular systems. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, its primary application in Suzuki-Miyaura coupling, and essential handling information.
Physicochemical and Spectroscopic Profile
The physical and chemical identity of a reagent is fundamental to its effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 279262-35-0 | [1] |
| Molecular Formula | C₁₀H₁₅BO₄ | [1] |
| Molecular Weight | 210.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | >98% | |
| Predicted Boiling Point | 365.3 ± 48.0 °C | [1] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [1] |
| Storage | Store at room temperature, desiccated | [1] |
Spectroscopic Signature
| ¹H NMR (Predicted, 500 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~7.95 (s, 2H) | B(OH)₂: Broad singlet, characteristic of boronic acid protons; exchangeable with D₂O. |
| ~7.78 (d, J ≈ 8.5 Hz, 2H) | Ar-H : Aromatic protons ortho to the boronic acid group, deshielded by boron's electron-withdrawing nature. |
| ~6.95 (d, J ≈ 8.5 Hz, 2H) | Ar-H : Aromatic protons meta to the boronic acid group, shielded by the alkoxy substituent. |
| 4.08 (t, J ≈ 6.5 Hz, 2H) | Ar-O-CH₂ -CH₂-CH₂-O-CH₃: Methylene protons adjacent to the phenolic oxygen. |
| 3.45 (t, J ≈ 6.2 Hz, 2H) | Ar-O-CH₂-CH₂-CH₂ -O-CH₃: Methylene protons adjacent to the methoxy group. |
| 3.22 (s, 3H) | -OCH₃ : Singlet for the terminal methyl group protons. |
| 2.01 (quint, J ≈ 6.3 Hz, 2H) | Ar-O-CH₂-CH₂ -CH₂-O-CH₃: Central methylene protons of the propoxy chain. |
| ¹³C NMR (Predicted, 125 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~161.0 | C -OAr: Aromatic carbon directly attached to the propoxy group. |
| ~136.5 | Ar-C H: Aromatic carbons ortho to the boronic acid. |
| ~130.0 (broad) | C -B: Aromatic carbon attached to boron; often broad or unobserved due to quadrupolar relaxation.[3] |
| ~114.0 | Ar-C H: Aromatic carbons meta to the boronic acid. |
| ~68.5 | Ar-O-CH₂-CH₂ -CH₂-O-CH₃: Methylene carbon adjacent to the methoxy group. |
| ~66.0 | Ar-O-CH₂ -CH₂-CH₂-O-CH₃: Methylene carbon adjacent to the phenolic oxygen. |
| ~58.0 | -OCH₃ : Terminal methyl carbon. |
| ~28.5 | Ar-O-CH₂-CH₂ -CH₂-O-CH₃: Central methylene carbon. |
Synthesis and Purification Workflow
A robust and reproducible synthesis is critical for obtaining high-purity material. The most logical and field-proven approach to this compound proceeds via a two-step sequence starting from an inexpensive, commercially available precursor, 4-bromophenol.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-bromophenol.
Part A: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (17.3 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetone (250 mL).
-
Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (16.8 g, 110 mmol) to the suspension. The choice of a slight excess of the alkylating agent ensures complete consumption of the starting phenol.
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the 4-bromophenol spot.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Dissolve the oil in diethyl ether (200 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the intermediate product as a clear oil. Purity is typically sufficient for the next step.
Part B: Synthesis of this compound
-
Setup: In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, dissolve the intermediate from Part A (26.1 g, 100 mmol) in anhydrous THF (400 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. This low temperature is critical to prevent side reactions. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (30.1 mL, 130 mmol) dropwise, again maintaining the temperature at -78 °C. The borate ester is added in excess to trap the nucleophilic intermediate effectively.
-
Quench and Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Cool the mixture in an ice bath and quench by the slow addition of 2 M HCl (150 mL). Vigorous stirring for 1-2 hours is necessary to ensure complete hydrolysis of the boronate ester.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture, to yield the final product as a white, crystalline solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-vinyl structures.[4]
The Catalytic Cycle
The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with 1-bromo-4-fluorobenzene.
-
Reagent Preparation: In a 50 mL Schlenk flask, combine this compound (252 mg, 1.2 mmol, 1.2 equiv), 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv). The use of a slight excess of the boronic acid ensures full conversion of the limiting aryl halide.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%). The choice of catalyst and ligand is critical and can be optimized for different substrates.
-
Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL). The aqueous phase is essential for the base to function and facilitates the transmetalation step. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Stability, Storage, and Safety
Chemical Stability
Like many boronic acids, this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. This dehydration is reversible upon addition of water. While generally stable, prolonged storage in non-anhydrous conditions can lead to a higher proportion of the boroxine, which may affect reactivity in some applications. Additionally, arylboronic acids can be susceptible to oxidative degradation.[5]
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Storage and Handling
-
Storage: The compound should be stored at room temperature in a tightly sealed container, preferably in a desiccator to minimize water absorption and the formation of boroxine.[1]
-
Handling: As a fine powder, it may cause respiratory irritation.[1] It is also classified as a skin and eye irritant.[1] Therefore, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
Conclusion
This compound is a versatile and valuable reagent for synthetic organic chemists. Its well-defined structure provides a reliable handle for introducing a unique ether-linked side chain into target molecules via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. A clear understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as outlined in this guide, enables researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. Proper synthesis, handling, and storage are key to ensuring its purity and reactivity for successful synthetic outcomes.
References
- 1. This compound | 279262-35-0 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. raineslab.com [raineslab.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 4-(3-Methoxypropoxy)phenylboronic acid, CAS Number 279262-35-0. It is intended for professionals in chemical research and drug development who utilize arylboronic acids as key building blocks in organic synthesis. This document delves into the compound's core properties, outlines a general synthesis strategy, and provides detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. The narrative emphasizes the rationale behind experimental choices, ensuring that protocols are not merely lists of steps but self-validating systems. All claims are supported by authoritative sources, and key quantitative data is presented for clarity and ease of use.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Arylboronic acids are a class of indispensable reagents in modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and ease of handling have cemented their status as superior coupling partners for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This compound belongs to a strategically important subset of these reagents. The methoxypropoxy chain is not merely a passive substituent; it imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bond interactions, which can be crucial for modulating the biological activity and pharmacokinetic profiles of target molecules in drug discovery programs.[4][5] Its application allows for the direct installation of this functionalized phenyl moiety onto a wide array of aromatic and heteroaromatic systems.
Core Compound Properties and Characterization
A thorough understanding of the reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 279262-35-0 | [6] |
| Molecular Formula | C₁₀H₁₅BO₄ | [6] |
| Molecular Weight | 210.03 g/mol | [6] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Purity | Commercially available at ≥95-98% | [6][7] |
Analytical Characterization
Verifying the identity and purity of the starting material is a critical first step. While specific spectra for this exact compound are not publicly available, the expected NMR signals can be predicted based on structurally similar compounds like 4-methoxyphenylboronic acid.[8][9]
-
¹H NMR (Expected Regions, CDCl₃):
-
δ 7.8-8.2 ppm (d, 2H): Aromatic protons ortho to the boronic acid group.
-
δ 6.9-7.1 ppm (d, 2H): Aromatic protons meta to the boronic acid group.
-
δ 4.1-4.3 ppm (t, 2H): -O-CH₂ -CH₂-CH₂-O-
-
δ 3.5-3.7 ppm (t, 2H): -CH₂-CH₂-CH₂ -O-CH₃
-
δ 3.3-3.4 ppm (s, 3H): -O-CH₃
-
δ 2.0-2.2 ppm (quint, 2H): -CH₂-CH₂ -CH₂-
-
δ 4.5-6.0 ppm (broad s, 2H): B(OH)₂ protons, often exchangeable.
-
-
¹³C NMR (Expected Regions, CDCl₃): Signals would correspond to the ten unique carbon atoms, with aromatic carbons appearing between δ 114-160 ppm and aliphatic carbons between δ 25-70 ppm. The carbon atom attached to the boron is often not detected or appears as a broad, weak signal.[10]
Synthesis Pathway: A Generalized Approach
The synthesis of arylboronic acids is a well-established process. For this compound, a common and effective route involves the formation of a Grignard reagent from a corresponding aryl halide, followed by trapping with a trialkyl borate ester and subsequent acidic hydrolysis.
Caption: General workflow for synthesizing the title compound.
Rationale for Synthesis Steps
-
Grignard Formation: The reaction of 1-bromo-4-(3-methoxypropoxy)benzene with magnesium turnings in an anhydrous ether solvent like THF generates the highly nucleophilic aryl magnesium bromide. This step is the foundation for introducing the boron moiety.[11]
-
Borylation: The Grignard reagent is added to a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures (-78 °C) to prevent over-addition. The borate's electrophilic boron atom is attacked by the nucleophilic carbon of the Grignard reagent.
-
Hydrolysis: Acidic workup (e.g., with aqueous HCl) hydrolyzes the borate ester intermediate to yield the final phenylboronic acid product.[11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl compounds.[12] The reaction is renowned for its high yields, mild conditions, and exceptional functional group tolerance.[1]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.[2][13]
Caption: The Suzuki-Miyaura catalytic cycle.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[13]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species ('ate' complex). This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[13][14]
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[13]
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize a 4-(3-Methoxypropoxy)-1,1'-biphenyl derivative.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve the Palladium(II) Acetate and Triphenylphosphine in a small amount of the dioxane solvent. Stir for 5-10 minutes. Rationale: This allows for the in-situ formation of the active Pd(0) catalyst from the more stable Pd(II) precursor.
-
Atmosphere Inerting: Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Add the solvent mixture (Dioxane/Water, 4:1) to the flask via syringe, followed by the catalyst premix. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Safety and Handling
As with all chemical reagents, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.[15] this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.[16] Boronic acids can be hygroscopic and may undergo dehydration to form boroxines (trimeric anhydrides) upon storage or heating, which are also competent coupling partners.
-
Toxicity: Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be treated as potentially genotoxic impurities (PGIs) in a pharmaceutical context.[17] Therefore, methods to control and remove residual boronic acid from the final active pharmaceutical ingredient (API) are critical.[17]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of biaryl scaffolds relevant to medicinal chemistry and materials science. Its successful application hinges on a solid understanding of its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to robust experimental protocols. By carefully selecting catalysts, bases, and solvents, and by following stringent safety procedures, researchers can effectively leverage this reagent to advance their synthetic programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 279262-35-0 [amp.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Introduction: The Strategic Importance of Functionalized Phenylboronic Acids
An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 4-(3-Methoxypropoxy)phenylboronic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of this compound, a key building block in modern synthetic chemistry. The document elucidates its molecular architecture, physicochemical properties, synthetic pathways, and principal applications, with a focus on its role in facilitating complex molecular constructions.
Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific functional groups on the phenyl ring significantly influence the reagent's properties, such as solubility, stability, and reactivity. The 4-(3-methoxypropoxy) substituent imparts favorable solubility in a broad range of organic solvents and modulates the electronic nature of the aromatic ring, making it a highly versatile and strategic reagent in the synthetic chemist's toolkit. Its application is particularly noted in the synthesis of complex molecules where precise control over reaction conditions is paramount.[2]
Molecular Architecture and Physicochemical Profile
A foundational understanding of the molecule's structure and inherent properties is critical for its effective deployment in synthesis.
Chemical Identity and Structure
This compound is characterized by a phenyl ring co-functionalized with a boronic acid group [-B(OH)₂] and a 3-methoxypropoxy ether chain [-O(CH₂)₃OCH₃] at the para position. The boronic acid moiety is the reactive center for cross-coupling, while the ether chain enhances solubility and can be used to fine-tune the molecule's overall properties.
-
Systematic Name: (4-(3-Methoxypropoxy)phenyl)boronic acid[3]
-
CAS Number: 279262-35-0[3]
-
Molecular Formula: C₁₀H₁₅BO₄[3]
-
Molecular Weight: 210.03 g/mol [3]
Caption: 2D molecular structure of this compound.
Physicochemical Data Summary
The physical and chemical properties dictate the handling, storage, and reaction conditions for this compound. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value / Description | Source(s) |
| Physical Form | White to off-white crystalline powder | [4] |
| Purity | Typically ≥95% - 98% | [3][5] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) to prevent degradation. | [6] |
Spectroscopic Signature
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.0-8.0 ppm) typical of a 1,4-disubstituted benzene ring. The aliphatic portion will display a triplet for the terminal methoxy group (-OCH₃), and multiplets for the three methylene groups (-CH₂-) of the propoxy chain. A broad, exchangeable singlet for the two hydroxyl protons [-B(OH)₂] is also anticipated. For a simple phenylboronic acid, aromatic protons appear around 7.3-8.0 ppm.[7]
-
¹³C NMR (Carbon-13 NMR): The spectrum will reveal signals for the six unique aromatic carbons, with the carbon attached to the boron atom appearing as a broad signal. Distinct signals for the three methylene carbons and the terminal methoxy carbon will be present in the aliphatic region (approx. 20-70 ppm).
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak around 3200-3500 cm⁻¹ for the O-H stretching of the boronic acid group. C-H stretching for aromatic and aliphatic groups will appear between 2850-3100 cm⁻¹. Strong C-O ether stretches will be visible in the 1000-1300 cm⁻¹ region, and a characteristic B-O stretch will be found around 1300-1400 cm⁻¹.
Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized, reliable pathway.
Synthetic Workflow Overview
The most common approach involves the formation of an organometallic intermediate from a functionalized aryl halide, followed by borylation and hydrolysis.
Caption: A validated synthetic workflow for preparing the title compound.
Step-by-Step Experimental Methodology
This protocol is a self-validating system where the successful formation of each intermediate is critical for the subsequent step.
-
Step 1: Williamson Ether Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene
-
Causality: This initial step installs the required ether side chain onto a commercially available aryl bromide. This aryl bromide is the precursor for the organometallic reagent.
-
Protocol:
-
Combine 4-bromophenol, an excess of potassium carbonate (as a base), and a suitable solvent like acetone or DMF in a round-bottom flask.
-
Add 1-bromo-3-methoxypropane (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction under reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure.
-
Purify the resulting crude product, 1-bromo-4-(3-methoxypropoxy)benzene, typically by column chromatography.
-
-
-
Step 2: Grignard Reagent Formation
-
Causality: This converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-magnesium bond, which is necessary to attack the electrophilic boron center in the next step.[8] Anhydrous conditions are absolutely critical, as any protic solvent will quench the Grignard reagent.
-
Protocol:
-
Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of the aryl bromide from Step 1 in anhydrous THF, maintaining a gentle reflux.
-
Once the magnesium is consumed, the dark, cloudy solution of the Grignard reagent is ready for the next step.
-
-
-
Step 3 & 4: Borylation and Hydrolytic Workup
-
Causality: The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, forming a boronate ester intermediate. Subsequent acidic hydrolysis cleaves the B-O-alkyl bonds to yield the final boronic acid.[9]
-
Protocol:
-
Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.1-1.3 equivalents) in anhydrous THF, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a cold aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude solid can be purified by recrystallization or column chromatography to yield pure this compound.
-
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The principal utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are common motifs in biologically active molecules.[10][11]
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X).
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, replacing the halide. This is often the rate-limiting step.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are ejected from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the reagent.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent the formation of the inactive trimeric boroxine anhydride, storage under an inert gas like argon is recommended.
References
- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. strem.com [strem.com]
- 5. boronpharm.com [boronpharm.com]
- 6. 871125-81-4|(3-Bromo-5-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
4-(3-Methoxypropoxy)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic acid for Advanced Research and Development
Introduction
This compound is a specialized organic compound that has garnered significant interest within the realms of medicinal chemistry, organic synthesis, and materials science. As a member of the arylboronic acid family, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its chemical properties, core applications, and practical experimental protocols. The unique methoxypropoxy functional group imparts specific solubility and reactivity characteristics, making it a valuable building block for creating novel pharmaceuticals and advanced materials.
Compound Profile
The fundamental properties of this compound are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅BO₄ | [1][2] |
| Molecular Weight | 210.03 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 279262-35-0 | [1][2][4] |
| Boiling Point | 365.3 ± 48.0 °C (Predicted) | [2] |
| Appearance | Typically a white to off-white powder or solid | |
| Synonyms | (4-(3-Methoxypropoxy)phenyl)boronic acid | [1] |
Core Chemistry and Applications in Drug Development
The utility of this compound is rooted in the versatile chemistry of the boronic acid functional group. This moiety serves as a cornerstone in modern synthetic chemistry and has found increasing application in the development of novel therapeutics and smart materials.
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate. This transformation is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic structures, which are common motifs in many approved drugs.
The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A critical step is the activation of the boronic acid with a base, which forms a boronate species. This enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center during the transmetalation step.[5] The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be tailored to accommodate a wide range of functional groups.[5][6]
Applications in Medicinal Chemistry and Drug Delivery
Phenylboronic acids (PBAs) and their derivatives are being extensively explored for biomedical applications.[7] Their unique ability to form reversible covalent bonds with compounds containing cis-diol groups—such as those found in saccharides, glycoproteins, and certain polyphenolic drugs—makes them ideal candidates for targeted drug delivery and biosensing.[7][8]
-
Targeted Drug Delivery: Cell surfaces are often decorated with polysaccharides. PBA-functionalized nanoparticles or polymers can selectively bind to these cell surface sugars, enhancing the delivery of therapeutic agents to specific tissues or cells.[9]
-
Stimuli-Responsive Systems: The bond between a boronic acid and a diol is sensitive to pH.[8] This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in response to the lower pH environment of tumors or intracellular compartments.[7][8]
-
Mucoadhesive Materials: Phenylboronic acids can interact with mucins, which are glycoproteins rich in diol-containing sugars. This has led to the development of PBA-modified hydrogels for applications like ophthalmic drug delivery, where enhanced adhesion to the eye's mucosal surface can prolong drug residence time and improve bioavailability.[9][10]
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, step-by-step methodology for the coupling of this compound with an aryl bromide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid to form the reactive boronate species.[5]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe. The reaction mixture is typically heterogeneous at this stage.
-
Causality: A biphasic solvent system with water is often used. The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase. The reaction occurs at the interface or is facilitated by phase-transfer phenomena.
-
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Causality: The palladium(0) complex is the active catalyst that initiates the catalytic cycle by undergoing oxidative addition with the aryl bromide.[6]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.
Visualization of Key Processes
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, providing a clear visual representation of the catalyst's role.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile reagent for scientific researchers. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds essential for drug discovery. Furthermore, the inherent chemical properties of the phenylboronic acid group open avenues for its use in advanced applications such as targeted drug delivery and stimuli-responsive biomaterials. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 279262-35-0 [amp.chemicalbook.com]
- 3. boronpharm.com [boronpharm.com]
- 4. (4-(3-Methoxypropoxy)phenyl)boronic acid | 279262-35-0 [sigmaaldrich.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Synthesis pathway for 4-(3-Methoxypropoxy)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 4-(3-Methoxypropoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key building block in modern medicinal chemistry and materials science. Phenylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2] This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and a discussion of the strategic choices involved in pathway selection. The guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.
Introduction and Strategic Overview
This compound is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy ether chain at the para-position. Its molecular formula is C₁₀H₁₅BO₄ and its CAS number is 279262-35-0.[3][4] The utility of this molecule stems from its role as a nucleophilic partner in Suzuki-Miyaura coupling reactions, enabling the efficient installation of the 4-(3-methoxypropoxy)phenyl moiety onto various molecular scaffolds.[5] This is particularly valuable in the synthesis of complex biologically active molecules, where modification of aromatic systems is a key strategy for optimizing pharmacological properties.
The synthesis of this target molecule can be approached from two main retrosynthetic directions, as illustrated below. Each pathway offers distinct advantages and challenges related to starting material availability, reaction robustness, and overall yield.
Figure 1: Retrosynthetic analysis for this compound. This diagram outlines the two primary disconnection approaches: Pathway A involves forming the C-B bond last, while Pathway B involves forming the ether C-O bond last.
This guide will focus on a detailed exposition of both pathways, with a recommendation for Pathway A as the more robust and generally higher-yielding approach due to the stability of the intermediates and the high efficiency of modern borylation reactions.
Recommended Synthesis: Pathway A - Borylation of an Aryl Ether Intermediate
This two-step pathway is often preferred because it avoids subjecting the potentially sensitive boronic acid group to the conditions of ether synthesis. The intermediate, 1-bromo-4-(3-methoxypropoxy)benzene, is a stable compound that can be easily purified before proceeding to the critical C-B bond formation step.
Step 2.1: Synthesis of 1-bromo-4-(3-methoxypropoxy)benzene via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction.[6][7] In this step, the phenolic proton of 4-bromophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-methoxypropane.
Experimental Protocol:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromophenol | 173.01 | 50.0 | 8.65 g | Starting Material |
| 1-Bromo-3-methoxypropane | 153.02 | 60.0 (1.2 eq) | 6.4 mL | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 100 (2.0 eq) | 13.82 g | Base |
| Acetone | 58.08 | - | 200 mL | Solvent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (8.65 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).
-
Add 200 mL of acetone to the flask. The mixture will be a suspension.
-
Begin vigorous stirring and add 1-bromo-3-methoxypropane (6.4 mL, 60.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed.
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is redissolved in diethyl ether (150 mL) and transferred to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 4-bromophenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product, 1-bromo-4-(3-methoxypropoxy)benzene, as a colorless or pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Step 2.2: Miyaura Borylation to form this compound
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides and a diboron reagent.[3][5] This reaction is highly efficient and tolerant of a wide range of functional groups. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid product.
Figure 2: Simplified catalytic cycle for the Miyaura Borylation reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.
Experimental Protocol:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1-bromo-4-(3-methoxypropoxy)benzene | 245.12 | 40.0 | 9.80 g | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 48.0 (1.2 eq) | 12.2 g | Boron Source |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 1.2 (0.03 eq) | 980 mg | Palladium Catalyst |
| Potassium Acetate (KOAc) | 98.14 | 120 (3.0 eq) | 11.78 g | Base |
| 1,4-Dioxane (anhydrous) | 88.11 | - | 200 mL | Solvent |
Procedure:
-
In an oven-dried 500 mL flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-4-(3-methoxypropoxy)benzene (9.80 g, 40.0 mmol), bis(pinacolato)diboron (12.2 g, 48.0 mmol), potassium acetate (11.78 g, 120 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (980 mg, 1.2 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add 200 mL of anhydrous 1,4-dioxane via cannula or syringe.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the aryl bromide starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue contains the boronate ester.
-
To hydrolyze the ester, dissolve the crude residue in a 10:1 mixture of acetone and water (220 mL). Add an aqueous solution of HCl (2 M) until the pH is ~1-2.
-
Stir vigorously at room temperature for 4-6 hours.
-
Remove the acetone via rotary evaporation. The aqueous layer will contain a precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Alternative Synthesis: Pathway B - Direct Etherification
This pathway is attractive due to its atom economy and single-step nature. However, it requires careful control of conditions to prevent decomposition or side reactions of the 4-hydroxyphenylboronic acid starting material, such as protodeboronation under certain pH conditions.[2]
Experimental Protocol:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Hydroxyphenylboronic acid | 137.93 | 50.0 | 6.90 g | Starting Material |
| 1-Bromo-3-methoxypropane | 153.02 | 55.0 (1.1 eq) | 6.0 mL | Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 100 (2.0 eq) | 32.6 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 150 mL | Solvent |
Procedure:
-
To a 500 mL flask, add 4-hydroxyphenylboronic acid (6.90 g, 50.0 mmol) and cesium carbonate (32.6 g, 100 mmol) in anhydrous DMF (150 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-methoxypropane (6.0 mL, 55.0 mmol) dropwise to the mixture.
-
Heat the reaction to 60°C and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into ice-water (500 mL).
-
Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. This may cause the product to precipitate.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and proton environment. Expected signals include aromatic protons, two sets of methylene protons from the propoxy chain, a methoxy singlet, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: To confirm the number and type of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]
-
Melting Point: To assess the purity of the final solid product.
Applications in Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron component, reacting with various aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is a powerful tool for constructing biaryl systems, which are common motifs in pharmaceuticals.[1][5]
Figure 3: General scheme of the Suzuki-Miyaura coupling reaction. The title compound provides the "Ar" group for the C-C bond formation.
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Alkyl halides like 1-bromo-3-methoxypropane are lachrymatory and potentially toxic. Organoboron compounds should be handled with care.[4]
-
Solvents: Anhydrous solvents like dioxane and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.
-
Reactions: Palladium-catalyzed reactions should be conducted under an inert atmosphere to prevent catalyst deactivation. Grignard reactions, if chosen as an alternative, are highly sensitive to moisture.
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.
Conclusion
The synthesis of this compound can be reliably achieved through multiple routes. The recommended two-step approach (Pathway A), involving a Williamson ether synthesis followed by a Miyaura borylation, offers a robust, scalable, and high-yielding method suitable for producing high-purity material for research and development. While the direct etherification of 4-hydroxyphenylboronic acid (Pathway B) is shorter, it requires more careful optimization to manage the stability of the starting material. The choice of pathway ultimately depends on the scale, available starting materials, and the specific requirements of the researcher.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
Navigating the Spectroscopic Landscape of 4-(3-Methoxypropoxy)phenylboronic Acid: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Definitive Spectral Data
In the realm of chemical synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide is dedicated to the comprehensive analysis of 4-(3-Methoxypropoxy)phenylboronic acid, a compound of interest in various research and development endeavors. However, a thorough and exhaustive search of publicly accessible scientific literature, chemical databases, and supplier technical sheets has revealed a notable absence of detailed, experimentally verified 1H and 13C NMR spectral data for this specific molecule (CAS Number: 871126-27-1).
This document, therefore, takes a unique approach. In lieu of presenting non-existent experimental data and to uphold the highest standards of scientific integrity, this guide will provide a robust theoretical framework for the anticipated 1H and 13C NMR spectra of this compound. This predictive analysis is grounded in established principles of NMR spectroscopy and comparative data from structurally analogous compounds. Furthermore, we will outline a detailed, best-practice protocol for acquiring and interpreting the NMR spectra of this compound, should a sample be available for analysis.
This guide is structured to be a valuable resource for researchers, offering both a predictive model for the NMR characteristics of this compound and a practical blueprint for its empirical spectral determination.
Section 1: Molecular Structure and Predicted NMR-Active Nuclei
The foundational step in any NMR spectral analysis is a thorough understanding of the molecule's structure and the identification of its NMR-active nuclei.
Figure 1. Molecular structure of this compound with atom numbering.
Proton (¹H) Environments:
-
Aromatic Protons: The phenyl ring exhibits two distinct proton environments due to the para-substitution pattern. The protons ortho to the boronic acid group (H-2, H-6) are chemically equivalent, as are the protons ortho to the methoxypropoxy group (H-3, H-5). This will result in an AA'BB' spin system, which often appears as two distinct doublets.
-
Propoxy Chain Protons: The 3-methoxypropoxy side chain contains three sets of methylene protons (H-7, H-8, and H-9) and one set of methyl protons (H-10). Each methylene group is in a unique chemical environment and is expected to give rise to a distinct signal.
-
Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and may be exchangeable with residual water in the NMR solvent. Their signal is often broad and its chemical shift can be highly variable. In some cases, it may not be observed.
Carbon-¹³C Environments:
-
Aromatic Carbons: The phenyl ring contains four distinct carbon environments: the carbon attached to the boron (C-1), the carbons bearing protons (C-2/C-6 and C-3/C-5), and the carbon attached to the oxygen of the propoxy group (C-4). The carbon attached to boron often shows a broader signal and its detection can sometimes be challenging.
-
Propoxy Chain Carbons: The side chain has four unique carbon environments: the three methylene carbons (C-7, C-8, and C-9) and the terminal methyl carbon (C-10).
Section 2: Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on typical values for similar structural motifs. The spectrum is predicted for a standard NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2, H-6 | 7.7 - 7.9 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield. |
| H-3, H-5 | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the electron-donating alkoxy group are shielded and appear upfield. |
| H-7 (-OCH₂-) | 4.0 - 4.2 | Triplet (t) | 6.0 - 7.0 | Methylene group directly attached to the phenolic oxygen; deshielded by the oxygen atom. |
| H-9 (-CH₂O-) | 3.5 - 3.7 | Triplet (t) | 6.0 - 7.0 | Methylene group adjacent to the methoxy group oxygen. |
| H-8 (-CH₂-) | 2.0 - 2.2 | Quintet (p) or Multiplet (m) | 6.0 - 7.0 | Central methylene group of the propoxy chain, coupled to two adjacent methylene groups. |
| H-10 (-OCH₃) | 3.3 - 3.4 | Singlet (s) | - | Methyl protons of the methoxy group. |
| B(OH)₂ | 4.0 - 6.0 (variable) | Broad Singlet (br s) | - | Acidic protons, subject to exchange; chemical shift is concentration and solvent dependent. |
Section 3: Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon nuclei of this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-4 | 160 - 163 | Aromatic carbon attached to the electron-donating alkoxy group, significantly deshielded. |
| C-2, C-6 | 135 - 138 | Aromatic carbons ortho to the boronic acid group. |
| C-3, C-5 | 114 - 116 | Aromatic carbons ortho to the alkoxy group, shielded. |
| C-1 | 128 - 132 | Aromatic carbon attached to the boron atom; the chemical shift can be broad. |
| C-7 (-OCH₂-) | 68 - 70 | Methylene carbon attached to the phenolic oxygen. |
| C-9 (-CH₂O-) | 66 - 68 | Methylene carbon adjacent to the methoxy group oxygen. |
| C-10 (-OCH₃) | 58 - 60 | Methyl carbon of the methoxy group. |
| C-8 (-CH₂-) | 28 - 30 | Central methylene carbon of the propoxy chain. |
Section 4: Experimental Protocol for NMR Data Acquisition
For researchers with access to a sample of this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
4.1 Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for boronic acids due to their polarity and the potential for hydrogen bonding. CDCl₃ can also be used, but solubility may be lower.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
4.2 NMR Instrument Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A standard range of -2 to 12 ppm is appropriate.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Technique: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 scans or more may be needed due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A standard range of 0 to 200 ppm is appropriate.
-
4.3 Two-Dimensional (2D) NMR Experiments
To definitively assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the propoxy chain and the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.
A Comprehensive Technical Guide to the Stability and Storage of Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, phenylboronic acids are indispensable reagents. Their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role as foundational building blocks in modern organic synthesis. However, the utility of these powerful reagents is intrinsically linked to their stability. Improper handling and storage can lead to degradation, compromising experimental outcomes, reproducibility, and the integrity of synthesized compounds.
This in-depth guide provides a comprehensive overview of the factors governing the stability of phenylboronic acids, common degradation pathways, and field-proven best practices for their storage and handling. By understanding the underlying chemical principles, researchers can ensure the quality and reactivity of these critical reagents, leading to more robust and reliable scientific results.
The Inherent Instability: A Tale of Equilibrium and Degradation
Phenylboronic acids, while generally considered bench-stable, are susceptible to several degradation pathways. The most prevalent of these is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .
The Phenylboronic Acid-Boroxine Equilibrium
The equilibrium between the monomeric phenylboronic acid and its corresponding triphenylboroxine is a dynamic process influenced by several factors, most notably the presence of water.[1] This dehydration is a thermally driven process and can occur even at room temperature over time, especially in a dry environment.[2] The formation of boroxines is a reversible reaction; the addition of water can hydrolyze the boroxine back to the monomeric boronic acid.
The presence of boroxines in a sample of phenylboronic acid is not always detrimental. For many applications, such as Suzuki-Miyaura couplings performed in aqueous conditions, the boroxine can be hydrolyzed in situ back to the active monomeric boronic acid.[1] However, for reactions run under anhydrous conditions, the presence of boroxines can lead to inconsistent reactivity and stoichiometry.[1]
The thermodynamic stability of boroxines is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to favor the formation of the boroxine.
Other Degradation Pathways
Beyond boroxine formation, phenylboronic acids can undergo other forms of degradation:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[3] This can lead to the formation of phenol as a byproduct. The rate of oxidation can be influenced by the reaction conditions, including pH.[3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of benzene. This pathway is more common for certain classes of boronic acids, such as some 2-heterocyclic derivatives, especially under harsh acidic or basic conditions or at elevated temperatures.[4]
-
Polymerization: Under certain conditions, some boronic acids can polymerize, leading to insoluble materials and a loss of reactivity.[4]
Best Practices for Storage and Handling
To minimize degradation and ensure the long-term viability of phenylboronic acids, the following storage and handling protocols are recommended.
Storage Conditions
The primary goal of proper storage is to mitigate the factors that promote degradation: moisture, heat, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (2-8 °C). For long-term storage, consider -20 °C. | Reduces the rate of all chemical degradation pathways, including dehydration to boroxines.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[5] |
| Container | Use well-sealed, opaque containers. | Prevents the ingress of moisture and air, and protects from light which can promote photolytic degradation in some cases. |
| Desiccation | Store in a desiccator, especially if an inert atmosphere is not available. | Reduces ambient humidity, slowing the rate of both boroxine formation and hydrolysis of any existing boroxine.[2] |
Handling Procedures
Proper handling techniques are crucial to prevent contamination and degradation during use.
-
Inert Atmosphere Handling: Whenever possible, handle phenylboronic acids in a glovebox or under a stream of inert gas. This is particularly important for sensitive or anhydrous reactions.
-
Minimize Exposure to Air: If a glovebox is not available, minimize the time the container is open to the atmosphere. Quickly weigh out the desired amount and promptly reseal the container.
-
Use Dry Solvents and Reagents: For reactions requiring anhydrous conditions, ensure that all solvents and other reagents are rigorously dried.
-
Avoid Cross-Contamination: Use clean spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
Assessing Purity and Stability: Analytical Techniques
Regularly assessing the purity of phenylboronic acids is essential for troubleshooting reactions and ensuring reproducibility. Several analytical techniques are well-suited for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying the components in a sample of phenylboronic acid.
-
¹H NMR: Can be used to detect the presence of boroxines, which often show broadened or distinct signals compared to the monomeric acid.[5] The presence of byproducts from oxidation (phenol) or protodeboronation (benzene) can also be readily identified.
-
¹¹B NMR: This technique is particularly useful for observing the chemical environment of the boron atom.[6] The monomeric boronic acid and the boroxine will have distinct chemical shifts, allowing for their relative quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity assessment. However, care must be taken to develop a stability-indicating method.
-
On-Column Degradation: A significant challenge in the reversed-phase HPLC analysis of boronic acids is the potential for on-column hydrolysis of the boronic acid moiety.[6]
-
Method Development: To obtain reproducible results, it is often necessary to use a buffered mobile phase and a well-end-capped column.[5][6] Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[6]
Mass Spectrometry (MS)
Mass spectrometry is invaluable for identifying the components of a sample. Boroxines can be detected as higher molecular weight species corresponding to the trimer minus three water molecules.[5] When coupled with a separation technique like UPLC, it becomes a powerful tool for identifying and characterizing degradation products.[6]
Purification of Phenylboronic Acids
If a phenylboronic acid sample is found to be impure, several purification methods can be employed.
Recrystallization
Recrystallization is a common method for purifying solid phenylboronic acids.[7] Recrystallization from water can be effective for converting boroxines back to the monomeric acid.[1] For less polar boronic acids, a mixed solvent system may be necessary.[7]
Derivatization to a Salt
A highly effective purification strategy involves converting the crude boronic acid to its corresponding salt by treatment with a base.[7][8] The salt can then be isolated, often by extraction or filtration, separating it from non-acidic impurities.[8] Subsequent treatment with acid regenerates the pure boronic acid.[7][8]
Experimental Protocol: Purification of Phenylboronic Acid via Salt Formation
-
Dissolution: Dissolve the crude phenylboronic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Treatment: Add an aqueous solution of a base (e.g., sodium hydroxide) to the organic solution and stir vigorously. The boronic acid will be extracted into the aqueous layer as its boronate salt.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., hydrochloric acid) until the solution is acidic (test with pH paper). The pure phenylboronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified phenylboronic acid under vacuum.
Stable Alternatives to Phenylboronic Acids
For applications where the instability of free boronic acids is problematic, several more stable derivatives can be used.
-
Boronate Esters: These are formed by the reaction of a boronic acid with an alcohol or a diol.[9] Pinacol esters are commonly used and are generally more stable to air and moisture than the corresponding boronic acids.[10]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are a class of exceptionally stable, crystalline solids that can be easily handled and stored long-term.[4] They are designed for slow release of the active boronic acid under specific reaction conditions, making them particularly useful for sensitive substrates.[4]
-
Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another class of highly stable, crystalline solids that are often easier to handle and purify than the free boronic acids.[11]
Conclusion
Phenylboronic acids are powerful and versatile reagents in modern organic chemistry. A thorough understanding of their stability and the factors that contribute to their degradation is paramount for their effective use. By implementing the storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and reliability of their phenylboronic acid reagents, leading to more successful and reproducible experimental outcomes. The judicious use of more stable derivatives like MIDA boronates and trifluoroborate salts can further expand the utility of these valuable synthetic building blocks.
References
- 1. reddit.com [reddit.com]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 11. researchgate.net [researchgate.net]
A Guide to the Physicochemical Landscape of Substituted Phenylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylboronic acids (PBAs) and their derivatives represent a versatile class of organoboron compounds that have garnered significant attention across synthetic chemistry, materials science, and medicine. Their utility is rooted in a unique set of physicochemical characteristics: a tunable Lewis acidity, the capacity for reversible covalent bond formation with diols, and a reactivity profile that is highly sensitive to the electronic and steric nature of substituents on the phenyl ring. This guide provides a comprehensive exploration of these core properties. We will delve into the principles governing their pKa, the thermodynamics and kinetics of diol complexation, intrinsic stability challenges such as oxidation and deboronation, and the equilibrium dynamics of boroxine formation. By synthesizing field-proven insights with established experimental data, this document aims to equip researchers and drug development professionals with the foundational knowledge required to rationally design and effectively characterize substituted phenylboronic acids for advanced applications.
The Phenylboronic Acid Core: Structure and Significance
Phenylboronic acid is an organic compound featuring a phenyl group and two hydroxyl groups attached to a central boron atom. This arrangement confers a unique electronic structure and reactivity profile. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which makes it a mild Lewis acid.[1][2] This Lewis acidity is the cornerstone of its chemical behavior, particularly its interaction with nucleophiles like diols.
The true power of the PBA scaffold lies in its tunability. The phenyl ring serves as a platform for substitution, allowing for the precise modulation of the boron center's electronic properties. This ability to fine-tune characteristics such as acidity and binding affinity has propelled PBAs to the forefront of numerous high-value applications, including:
-
Glucose-Responsive Systems: For self-regulated insulin delivery in diabetes therapy.[3][4]
-
Biomolecule Sensing: Creating sensors for carbohydrates, glycoproteins, and other biological diols.[5][6][7]
-
Drug Delivery Vehicles: Developing stimuli-responsive materials that release therapeutic payloads in response to pH or specific saccharides overexpressed in cancer cells.[8][9][10]
-
Synthetic Chemistry: Serving as crucial building blocks in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2]
This guide will dissect the fundamental physicochemical properties that enable these applications.
Core Physicochemical Characteristics
Lewis Acidity (pKa) and the Role of the Boronate Anion
Unlike Brønsted acids that donate a proton, phenylboronic acids act as Lewis acids by accepting a hydroxide ion from water. This forms a more stable, sp³-hybridized tetrahedral boronate anion. The equilibrium for this process defines the compound's pKa.
Caption: Lewis acidity equilibrium of phenylboronic acid.
The pKa of unsubstituted phenylboronic acid is approximately 8.8.[11] However, this value is highly sensitive to the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) stabilize the negative charge of the boronate anion through inductive and resonance effects, thereby increasing the acidity and lowering the pKa. Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a higher pKa. This relationship allows for the rational design of PBAs that operate optimally at a desired physiological pH.[12][13]
| Substituent (para-position) | pKa Value | Effect on Acidity | Reference |
| -NO₂ | 7.23 | Strong Increase | [13] |
| -CN | 7.86 | Increase | [12] |
| -F | 8.77 | Minor Increase | [14] |
| -H (Unsubstituted) | ~8.8 | Baseline | [11] |
| -CH₃ | 9.24 | Decrease | [13] |
| -OCH₃ | 9.25 | Decrease | [15] |
Reversible Covalent Bonding with Diols
A hallmark of phenylboronic acids is their ability to form reversible, covalent cyclic esters with compounds containing 1,2- or 1,3-diol moieties.[8][16] This interaction is significantly more favorable with the tetrahedral boronate anion than the neutral trigonal planar acid, making the binding process pH-dependent. At pH values below the PBA's pKa, the neutral acid predominates, and diol binding is weak. As the pH approaches and surpasses the pKa, the concentration of the boronate anion increases, driving the equilibrium toward the formation of the cyclic boronate ester.[17]
The thermodynamics and kinetics of this complexation are influenced by the structure of the diol. For instance, studies have shown that the formation of six-membered rings with 1,3-diols can be thermodynamically more favorable, while the formation of five-membered rings with 1,2-diols may be kinetically faster.[18][19][20][21]
Caption: pH-dependent pathway for diol complexation.
Stability: A Critical Consideration
Despite their utility, PBAs are susceptible to degradation pathways that can limit their application, particularly in biological systems.
-
Oxidative Deboronation: Boronic acids can be oxidized, especially in the presence of reactive oxygen species (ROS), leading to cleavage of the carbon-boron bond to yield a phenol and boric acid. This metabolic instability is a significant hurdle in drug development.[16] Recent strategies to mitigate this involve introducing electron-withdrawing groups or creating intramolecular coordination, such as in boralactones, which can enhance oxidative stability by several orders of magnitude.[22][23][24]
-
Protodeboronation: This process involves the acid- or base-catalyzed cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. The stability towards protodeboronation is also influenced by substituents, with electron-releasing groups often increasing the rate of cleavage.[25]
Boroxine Formation: The Anhydride Equilibrium
In the solid state or in non-aqueous solvents, phenylboronic acids can undergo dehydration to form boroxines, which are trimeric anhydrides.[1][2] This reaction is typically reversible and can be driven by heat.[26][27] The formation of boroxines can impact the solubility and reactivity of the compound. While often seen as an impurity, the dynamic nature of boroxine formation has also been harnessed in the field of supramolecular chemistry to create dynamic combinatorial libraries and self-assembling structures.[26][28]
Caption: Reversible dehydration of PBA to form a boroxine.
The Impact of Phenyl Ring Substitution
The strategic placement of substituents on the phenyl ring is the primary tool for tuning the physicochemical properties of PBAs.
Electronic Effects
As discussed, the electronic nature of substituents has a profound impact on the Lewis acidity (pKa). This relationship can often be quantified using Hammett plots, which correlate the pKa values of meta- and para-substituted derivatives with the substituent's Hammett constant (σ).[12] Such correlations are invaluable for predicting the acidity of novel PBA derivatives.
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃, -CN) pull electron density away from the boron atom, stabilizing the anionic boronate form. This leads to a lower pKa and generally stronger diol binding at physiological pH.[13][14]
-
Electron-Donating Groups (EDGs): (e.g., -OCH₃, -CH₃, -NH₂) push electron density toward the boron atom, destabilizing the boronate. This results in a higher pKa and weaker diol binding at physiological pH.[15][29]
Steric Effects
Substituents, particularly in the ortho positions, can introduce steric hindrance around the boron center. This can impede the approach of a hydroxide ion or a diol, potentially altering the pKa and binding affinities in ways not predicted by electronic effects alone.[30] For example, bulky ortho groups can disfavor the transition from the planar sp² acid to the more crowded tetrahedral sp³ boronate, leading to an increase in pKa.[15]
Intramolecular Interactions
Ortho-substituents containing heteroatoms (e.g., -CHO, -F, -OR) can form intramolecular hydrogen bonds or dative interactions with the boronic acid moiety. These interactions can pre-organize the molecule and stabilize the boronate form, leading to a significant increase in acidity (lower pKa) compared to their meta or para isomers.[11][30] This is a powerful strategy for designing high-affinity PBAs that function effectively at neutral pH.
Key Experimental Methodologies for Characterization
Rigorous characterization is essential for understanding and applying substituted phenylboronic acids. The following protocols outline validated methods for determining core physicochemical properties.
Protocol: pKa Determination by Spectrophotometric Titration
This method leverages the difference in the UV-Vis absorbance spectra between the neutral boronic acid and its anionic boronate form to determine the pKa.
Causality: The change in hybridization from sp² to sp³ upon boronate formation alters the electronic conjugation with the phenyl ring, resulting in a measurable shift in the absorbance spectrum. By monitoring this change as a function of pH, one can determine the pH at which the acid and its conjugate base are present in equal concentrations, which corresponds to the pKa.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the phenylboronic acid derivative in a suitable solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a series of buffers (e.g., universal Britton-Robinson buffer) covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer solution.
-
Sample Preparation: For each pH point, add a small, constant volume of the PBA stock solution to a cuvette containing a fixed volume of the respective buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM). Ensure the percentage of organic solvent is low and constant across all samples (<1%) to minimize its effect on the pKa.
-
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 nm to 400 nm) for each sample.
-
Data Analysis:
-
Identify a wavelength where the change in absorbance between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The inflection point of the curve corresponds to the pKa of the phenylboronic acid.[12]
-
Protocol: Analysis of Diol-Boronic Acid Complexation via NMR Spectroscopy
¹H and ¹¹B NMR are powerful tools for investigating the thermodynamics and kinetics of diol binding.
Causality: The formation of a cyclic boronate ester causes distinct changes in the chemical environment of the protons on both the phenylboronic acid and the diol, leading to shifts in the ¹H NMR spectrum. Concurrently, the change in the boron atom's coordination number and geometry (from trigonal to tetrahedral) results in a significant upfield shift in the ¹¹B NMR spectrum, providing a direct probe of the binding event.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the phenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate buffer). The concentration should be suitable for NMR analysis (e.g., 5-10 mM).
-
Initial Spectrum: Acquire a baseline ¹H and ¹¹B NMR spectrum of the phenylboronic acid alone.
-
Titration: Add incremental amounts of the diol (e.g., glucose, fructose, or a model diol like ethylene glycol) to the NMR tube. After each addition, gently mix and allow the solution to equilibrate.
-
Spectral Acquisition: Acquire ¹H and ¹¹B NMR spectra after each addition of the diol.
-
Data Analysis:
-
Thermodynamics (Binding Constant): Monitor the chemical shift changes of specific protons or the integration of signals corresponding to the free and bound species. Use this data to calculate the association constant (Ka) by fitting it to an appropriate binding isotherm (e.g., 1:1 binding model).[18][19]
-
Kinetics: For slow exchange regimes, the appearance of new peaks for the complex can be monitored over time to determine reaction rates. For fast exchange, line-shape analysis can be employed.[20][21]
-
Protocol: Quantitation using LC-MS/MS
This method provides highly sensitive and specific quantification of phenylboronic acids, which is critical for pharmacokinetic studies in drug development.
Causality: Liquid chromatography separates the analyte of interest from the matrix. Mass spectrometry provides detection with high specificity based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions (in MS/MS mode), allowing for quantification even at very low concentrations.
Step-by-Step Methodology:
-
Sample Preparation: Extract the phenylboronic acid from the biological matrix (e.g., plasma, tissue homogenate) using protein precipitation or liquid-liquid extraction. An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the process.
-
Chromatography:
-
Use a suitable reverse-phase HPLC or UPLC column.
-
Develop a gradient elution method, typically using mobile phases consisting of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[31]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode, as boronic acids are readily deprotonated.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, gas flows).
-
Develop a Multiple Reaction Monitoring (MRM) method by identifying a specific precursor ion (the deprotonated molecule [M-H]⁻) and one or two characteristic product ions after collision-induced dissociation.[31]
-
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations. Quantify the analyte in the unknown samples by comparing its peak area ratio (relative to the internal standard) to the calibration curve.
Conclusion and Future Outlook
The physicochemical characteristics of substituted phenylboronic acids are intrinsically linked to their function. The ability to modulate Lewis acidity, control diol binding affinity through rational substituent design, and improve metabolic stability has unlocked a vast potential for these compounds. From creating "smart" drug delivery systems that respond to disease-specific stimuli to designing highly sensitive and selective diagnostic sensors, the applications are extensive and continue to grow.
Future research will likely focus on overcoming the remaining challenges, particularly in enhancing in vivo stability and developing PBAs with even greater selectivity for complex biological targets. The integration of computational chemistry for the predictive design of novel derivatives will undoubtedly accelerate this progress.[32][33] As our understanding of the nuanced interplay between structure and function deepens, substituted phenylboronic acids are poised to become even more indispensable tools in the arsenal of chemists, biologists, and drug development professionals.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. sciex.com [sciex.com]
- 32. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 33. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Applications of Functionalized Phenylboronic Acids
Introduction: The Unique Chemistry of Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives have emerged as remarkably versatile tools in biomedical research and drug development.[1][2][3] Their utility stems from the unique chemical properties of the boronic acid group, a functional group containing a boron atom bonded to a phenyl ring and two hydroxyl groups.[4] This structure confers a mild Lewis acidity and an sp²-hybridized boron atom with an empty p-orbital, enabling reversible covalent interactions with 1,2- and 1,3-diols.[4][5][6] This interaction is the cornerstone of many of their biological applications, allowing for the specific recognition of carbohydrates and other diol-containing biomolecules.[7][8][9][10] Furthermore, the reactivity of PBAs is often sensitive to pH and the presence of reactive oxygen species (ROS), making them ideal candidates for creating "smart" materials that respond to specific physiological or pathological conditions.[7][11][12][13]
This guide provides an in-depth exploration of the core biological applications of functionalized phenylboronic acids, offering insights into the underlying mechanisms, experimental considerations, and practical protocols for researchers in the field.
I. Phenylboronic Acids as Biosensors: Detecting Critical Biomarkers
The ability of PBAs to bind with diols has been extensively leveraged in the development of biosensors for a variety of biologically significant molecules.
A. Glucose Sensing for Diabetes Management
A primary application of PBA-based sensors is in the continuous monitoring of glucose levels, a critical aspect of diabetes management.[14][15][16] Traditional glucose monitoring often relies on enzymatic methods, which can suffer from instability.[14] PBA-based sensors offer a non-enzymatic, reversible binding mechanism, paving the way for long-term, continuous monitoring.[14][17]
Mechanism of Action: The fundamental principle involves the reversible formation of a boronate ester between the phenylboronic acid and the cis-diols of a glucose molecule.[16] This binding event can be transduced into a detectable signal, often through optical or electrochemical means.[7][16][18] For instance, the binding of glucose can induce volumetric changes in a PBA-functionalized hydrogel, which can be measured as a shift in diffracted wavelength.[19]
Below is a diagram illustrating the fundamental interaction between phenylboronic acid and glucose.
Caption: Reversible formation of a cyclic boronate ester between PBA and glucose.
Experimental Protocol: Fabrication of a PBA-Functionalized Hydrogel for Optical Glucose Sensing
This protocol outlines the creation of a glucose-responsive hydrogel that changes volume upon glucose binding, leading to a measurable optical response.
-
Monomer Preparation: Prepare a solution containing a primary monomer (e.g., acrylamide), a cross-linker (e.g., N,N'-methylenebisacrylamide), and a functionalized phenylboronic acid monomer (e.g., 3-acrylamidophenylboronic acid).
-
Initiator Addition: Add a polymerization initiator (e.g., ammonium persulfate) to the monomer solution to initiate free-radical polymerization.
-
Hydrogel Formation: Allow the polymerization to proceed until a stable hydrogel is formed.
-
Washing and Equilibration: Thoroughly wash the hydrogel to remove any unreacted monomers and equilibrate it in a buffer solution at physiological pH.
-
Optical Readout Setup: Embed a crystalline colloidal array within the hydrogel during polymerization. The glucose-induced swelling of the hydrogel will alter the lattice spacing of the colloids, resulting in a shift in the diffracted wavelength of light, which can be measured spectrophotometrically.
-
Calibration: Expose the hydrogel to a range of known glucose concentrations to generate a calibration curve correlating the optical signal to the glucose concentration.
B. Detection of Reactive Oxygen Species (ROS)
Phenylboronic acids also serve as effective probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are implicated in various physiological and pathological processes.[20][21][22]
Mechanism of Action: The carbon-boron bond in phenylboronic acids is susceptible to oxidative cleavage by ROS, particularly H₂O₂.[7] This irreversible reaction results in the formation of a phenol and boric acid. By coupling a PBA moiety to a fluorophore, this cleavage event can be designed to trigger a "turn-on" fluorescent signal.[20][21][23]
The following diagram illustrates the workflow for ROS detection using a PBA-based fluorescent probe.
Caption: Steps involved in detecting ROS using a PBA-based fluorescent probe.
II. Phenylboronic Acids in Drug Delivery Systems
The unique binding properties and stimuli-responsiveness of PBAs make them highly valuable for the design of sophisticated drug delivery systems.[7][11][12][18]
A. Targeted Cancer Therapy
A significant challenge in cancer chemotherapy is the selective delivery of therapeutic agents to tumor cells while minimizing damage to healthy tissues.[11][12] Phenylboronic acid-functionalized nanomaterials have emerged as a promising strategy to achieve this targeting.[1][11][12]
Mechanism of Action: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[1][12][24] Phenylboronic acid exhibits a strong binding affinity for the cis-diol groups present in sialic acid.[1][24][25] By decorating nanoparticles or other drug carriers with PBA moieties, these carriers can selectively bind to and be internalized by cancer cells.[1][11][12][24] This targeted delivery enhances the concentration of the drug at the tumor site, improving therapeutic efficacy and reducing systemic toxicity.[11][12] Additionally, the acidic tumor microenvironment can be exploited to trigger drug release from pH-sensitive PBA-based carriers.[11][12][24]
Table 1: Comparison of Targeting Ligands in Cancer Drug Delivery
| Targeting Ligand | Target Receptor/Biomarker | Advantages | Disadvantages |
| Phenylboronic Acid | Sialic Acid | Broad applicability to many cancers, pH-responsive release. | Potential for non-specific binding to other diol-containing molecules. |
| Folic Acid | Folate Receptor | High affinity and specificity. | Receptor expression can vary among tumor types and patients. |
| Antibodies | Specific cell surface antigens | Very high specificity. | High cost, potential for immunogenicity. |
B. Glucose-Responsive Insulin Delivery
For diabetic patients, maintaining normal blood glucose levels is a constant challenge. PBA-functionalized materials are being explored for the development of "closed-loop" insulin delivery systems that release insulin in response to high glucose levels.[3][8][9][18][26]
Mechanism of Action: In these systems, insulin is encapsulated within a PBA-containing matrix, such as a hydrogel or microcapsules.[7][18] In the absence of glucose, the matrix remains intact, retaining the insulin. When blood glucose levels rise, glucose molecules compete with the internal crosslinks of the matrix for binding to the PBA moieties. This competitive binding leads to a disruption of the matrix, such as swelling or disassembly, resulting in the release of the encapsulated insulin.[9][18]
III. Phenylboronic Acids as Enzyme Inhibitors
The ability of boronic acids to form stable, reversible covalent bonds with the active site residues of certain enzymes makes them potent inhibitors.
A. Inhibition of β-Lactamases
Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze the antibiotic. Phenylboronic acid derivatives have been developed as inhibitors of these enzymes, particularly serine β-lactamases.[27][28][29]
Mechanism of Action: The boronic acid moiety acts as a transition-state analog, forming a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase.[27] This effectively blocks the enzyme's ability to inactivate β-lactam antibiotics. The design of these inhibitors can be guided by structural studies, such as X-ray crystallography, to optimize their fit within the enzyme's active site.[27]
The following diagram depicts the inhibitory action of a phenylboronic acid derivative on a serine β-lactamase.
Caption: Reversible covalent inhibition of a serine β-lactamase by a PBA derivative.
IV. Bioconjugation and Cell Surface Labeling
The reactivity of phenylboronic acids extends to their use in bioconjugation, the process of linking molecules to proteins, cells, or other biological entities.[4][30][31][32]
Mechanism of Action: The formation of boronate esters with diols on glycoproteins allows for the specific labeling of cell surfaces.[25][33][34][35] This can be used to visualize specific cell populations or to attach other functional molecules. Additionally, specialized PBA derivatives, such as 2-formylphenylboronic acid, can undergo rapid and highly selective reactions with specific functional groups, like α-amino-hydrazides, to form stable boron-nitrogen heterocycles, enabling precise bioconjugation.[36]
Experimental Protocol: Labeling Cell Surface Sialic Acids with a PBA-Fluorophore Conjugate
-
Synthesis of PBA-Fluorophore: Synthesize a conjugate molecule containing a phenylboronic acid moiety for sialic acid recognition and a fluorescent reporter group.
-
Cell Culture: Culture the cells of interest to an appropriate density.
-
Incubation: Incubate the cells with the PBA-fluorophore conjugate in a suitable buffer at physiological pH for a defined period.
-
Washing: Gently wash the cells to remove any unbound conjugate.
-
Visualization: Visualize the labeled cells using fluorescence microscopy. The intensity and distribution of the fluorescence signal will provide information on the abundance and localization of sialic acids on the cell surface.
Conclusion and Future Perspectives
Functionalized phenylboronic acids represent a powerful and versatile platform in biotechnology and medicine. Their unique ability to reversibly interact with diols, coupled with their responsiveness to physiological stimuli, has enabled significant advancements in biosensing, targeted drug delivery, and enzyme inhibition. Future research will likely focus on the development of next-generation PBA derivatives with enhanced selectivity and stability, as well as their integration into more complex, multifunctional systems for personalized medicine and advanced diagnostics.[13]
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boronate-based fluorescent probes: imaging hydrogen peroxide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Home - Isacoff Lab [isacofflab.berkeley.edu]
- 24. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. dovepress.com [dovepress.com]
- 27. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49100E [pubs.rsc.org]
- 31. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 33. repository.lsu.edu [repository.lsu.edu]
- 34. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02116A [pubs.rsc.org]
- 35. "Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellu" by Xiaoyu Zhang [trace.tennessee.edu]
- 36. pubs.acs.org [pubs.acs.org]
Methodological & Application
Suzuki-Miyaura cross-coupling using 4-(3-Methoxypropoxy)phenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the specific application of 4-(3-Methoxypropoxy)phenylboronic acid in palladium-catalyzed biaryl synthesis. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and present a detailed, self-validating experimental protocol. The guide is designed to bridge theory with practice, enabling robust and reproducible outcomes in the synthesis of complex molecules.
Introduction: The Power of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most versatile and widely used transformations in organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[2] The reaction facilitates the formation of a C-C single bond by coupling an organoboron species (like a boronic acid) with an organohalide or triflate.[2][3] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts.[4][5]
The reagent at the core of this note, this compound, is a valuable building block in medicinal chemistry. The methoxypropoxy tail offers a combination of polarity and lipophilicity, potentially improving the pharmacokinetic properties of drug candidates, such as solubility and cell permeability. Mastering its use in Suzuki-Miyaura couplings is therefore a key skill for synthetic chemists in the pharmaceutical industry.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][7]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (C-X) bond of the aryl halide.[3][6][8] This irreversible step oxidizes the catalyst to a Pd(II) species.[7][9] The reactivity order for the halide is typically I > Br > OTf >> Cl.[10]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex.[2][7] This process is base-activated. The base reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[1][4][11] This "ate" complex then exchanges its aryl group with the halide on the palladium center, forming a diorganopalladium(II) intermediate.[2]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Parameter Optimization
The success of the coupling with this compound depends on the judicious selection of several key components.
The Boronic Acid
This compound is an electron-rich boronic acid. While generally stable, all boronic acids are susceptible to two primary side reactions:
-
Protodeborylation: Cleavage of the C-B bond by a proton source. This is often accelerated in highly acidic or basic conditions or at elevated temperatures.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl (e.g., 4,4'-bis(3-methoxypropoxy)biphenyl). This is often mediated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or if a Pd(II) precatalyst is used directly.[6][13][14] Rigorous degassing of the reaction mixture is therefore critical to minimize this byproduct.[13]
The Palladium Catalyst and Ligand
The choice of catalyst and ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich boronic acids and various aryl halides (including less reactive chlorides), bulky, electron-rich phosphine ligands are often required.[15]
| Catalyst / Precatalyst | Ligand | Common Use Case |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile "all-in-one" catalyst. Effective for aryl bromides and iodides. |
| Pd(dppf)Cl₂ | dppf | Excellent for a broad range of substrates, including some challenging couplings. |
| Pd₂(dba)₃ | None (precatalyst) | Used in combination with a specific ligand (e.g., SPhos, XPhos) for difficult couplings. |
| PEPPSI™-type Precatalysts | N-Heterocyclic Carbene (NHC) | Highly active for coupling unreactive aryl chlorides.[6] |
For the coupling of this compound with a standard aryl bromide, Pd(dppf)Cl₂ is an excellent starting point due to its robustness and high activity.
The Base
The base is essential for activating the boronic acid for transmetalation.[1][4] The choice of base can dramatically affect the reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): The most common choice. K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and basic, often providing superior results in challenging cases.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base, often used with sterically hindered substrates.[1]
-
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions or with base-sensitive functional groups.[4]
For this system, K₂CO₃ or K₃PO₄ are recommended.
The Solvent
A mixture of an organic solvent and water is typically used.[6] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][16]
-
Ethers: Dioxane, Tetrahydrofuran (THF)[6]
-
Aromatics: Toluene[6]
-
Amides: N,N-Dimethylformamide (DMF)[6]
A mixture of Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio) is a standard and effective choice. Crucially, the solvent mixture must be rigorously degassed before adding the catalyst to remove dissolved oxygen and prevent catalyst deactivation and homocoupling.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Reagent Quantities
| Reagent | M.W. | Equivalents | Amount (mmol) | Mass / Volume |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | - |
| This compound | 210.05 | 1.2 | 1.2 | 252 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.02 | 0.02 | 14.6 mg |
| K₃PO₄ | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 8.0 mL |
| Water (degassed) | - | - | - | 2.0 mL |
Note: The molecular weight and mass of the aryl bromide must be calculated based on the specific substrate used.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (252 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 8:2 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add 10 mL of this degassed solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (14.6 mg, 0.02 mmol) to the flask against a positive flow of inert gas. Reseal the flask immediately.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The mixture will typically be a suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Workup - Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts.[17][18] Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.[18][19]
Characterization and Data Analysis
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary method for structural confirmation.[20] Expect to see characteristic aromatic signals for the newly formed biaryl system, as well as signals corresponding to the methoxypropoxy group (~3.6 ppm (t), ~3.4 ppm (s), ~4.1 ppm (t), ~2.1 ppm (p)).[21][22]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst.2. Ensure rigorous degassing of solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.4. Increase temperature to 100-110 °C (reflux). |
| Significant Homocoupling | 1. Oxygen present in the reaction.2. Using a Pd(II) precatalyst which can directly couple the boronic acid. | 1. Improve degassing technique (freeze-pump-thaw cycles for best results).2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure the precatalyst is rapidly reduced in situ. |
| Protodeborylation of Boronic Acid | 1. Reaction run for too long at high temperature.2. Presence of acidic or highly basic impurities. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use high-purity reagents and solvents. |
| Difficult Purification | 1. Boronic acid/boroxine byproduct co-elutes with the product.2. Phosphine ligand byproducts are present. | 1. An acidic wash (dilute HCl) during workup can sometimes help remove boron impurities. A base wash (e.g., 1M NaOH) can also remove unreacted boronic acid. 2. Filter through a plug of silica gel before full chromatography. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and reliable method for synthesizing valuable biaryl structures. Success is predicated on a solid understanding of the reaction mechanism and careful attention to experimental parameters. By selecting the appropriate catalyst, base, and solvent system, and by ensuring an inert reaction environment through meticulous degassing, researchers can consistently achieve high yields of the desired cross-coupled products. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. byjus.com [byjus.com]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rsc.org [rsc.org]
- 21. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Suzuki-Miyaura Coupling with Substituted Arylboronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective execution of Suzuki coupling reactions, with a particular focus on the nuances and challenges presented by substituted arylboronic acids. We will explore the mechanistic underpinnings of the reaction, detail the critical roles of catalysts, ligands, bases, and solvents, and offer field-proven protocols and troubleshooting strategies to empower chemists to overcome common hurdles and achieve optimal outcomes.
Introduction: The Power and Elegance of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become one of the most versatile and widely used transformations in organic synthesis.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3][4] The reaction's popularity stems from the mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of boronic acid reagents.[2][5] This makes it an indispensable tool for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[3][6]
While the fundamental reaction is robust, the diverse electronic and steric properties of substituted arylboronic acids introduce complexities that require careful consideration and protocol optimization. This guide is designed to provide both a theoretical framework and practical, actionable advice for navigating these challenges.
The Catalytic Cycle: A Mechanistic Overview
A comprehensive understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-halogen bond.[3][7] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][9] The use of electron-rich and bulky phosphine ligands on the palladium center can facilitate this step, particularly for less reactive aryl chlorides.[7][10]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[5] The base reacts with the arylboronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[5][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups (Ar¹-Ar²) from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][12] Bulky ligands can promote this step by increasing the spatial proximity of the two organic groups on the metal center.[3]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Core Components and Their Influence on Reactions with Substituted Arylboronic Acids
The success of a Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst (and its ligand), the base, the solvent, and the nature of the substrates themselves.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is pivotal for achieving high yields and turnover numbers.[2][10]
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[1] While Pd(PPh₃)₄ can be used directly as it is a Pd(0) source, Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often accomplished by the phosphine ligand. Modern, air-stable precatalysts (e.g., XPhos Pd G3) are increasingly popular for their ease of handling and high activity.[13]
-
Ligands: The ligand stabilizes the palladium center, influences its reactivity, and enhances solubility.
-
For Electron-Rich/Sterically Hindered Arylboronic Acids: These substrates can be challenging. Electron-donating and sterically bulky phosphine ligands like tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and biarylphosphines (e.g., SPhos, XPhos) are highly effective.[10][14] The bulkiness of these ligands promotes reductive elimination and can help overcome steric hindrance between coupling partners.[3][14]
-
For Electron-Deficient Arylboronic Acids: While often more reactive, these can be prone to side reactions. Standard ligands like triphenylphosphine (PPh₃) or dppf are often sufficient. N-heterocyclic carbenes (NHCs) have also emerged as powerful, strongly electron-donating ligands that can promote the coupling of challenging substrates, including aryl chlorides.[5]
-
The Critical Role of the Base
The base is essential for activating the boronic acid for transmetalation.[3][5] However, its strength and nature can significantly impact the reaction outcome, especially with sensitive substrates.
-
Common Bases: A wide range of bases are used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and fluorides (KF, CsF).[3][4]
-
Causality of Choice:
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often used with less reactive coupling partners (like aryl chlorides) or sterically hindered substrates to accelerate the sluggish transmetalation step.[10]
-
Weaker Bases (e.g., K₂CO₃, Na₂CO₃): A good starting point for general couplings and are often used in aqueous/organic solvent mixtures.[15]
-
Mild Bases (e.g., KF): Particularly useful for substrates with base-labile functional groups (like esters) or for arylboronic acids prone to protodeboronation.[5][13]
-
Solvent Systems
The Suzuki coupling is remarkably versatile in its solvent tolerance, with reactions successfully performed in organic, aqueous, or biphasic systems.[3][11]
-
Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[3][4] Often, a mixture with water is employed to help dissolve the inorganic base.[4]
-
Causality of Choice:
-
Aprotic Polar Solvents (Dioxane, THF, DMF): Excellent for dissolving both the organic substrates and the palladium catalyst complex.
-
Aqueous/Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): Highly practical and often enhance the reaction rate.[9] The water helps dissolve the base, facilitating the formation of the active boronate species. Vigorous stirring is crucial in biphasic systems to ensure efficient phase transfer.[13]
-
Navigating Challenges with Substituted Arylboronic Acids
Substituents on the arylboronic acid can dramatically alter its reactivity through electronic and steric effects.
Electronic Effects
-
Electron-Withdrawing Groups (EWGs; e.g., -NO₂, -CN, -CF₃): These groups increase the Lewis acidity of the boron atom, which can facilitate transmetalation. However, they also make the boronic acid more susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[13][16]
-
Electron-Donating Groups (EDGs; e.g., -OCH₃, -CH₃): These groups decrease the Lewis acidity, potentially slowing down the transmetalation step.[17] However, these boronic acids are generally more stable and less prone to protodeboronation.[18]
Steric Hindrance
-
Ortho Substituents: Bulky groups at the ortho position of either the arylboronic acid or the aryl halide can sterically impede the approach of the coupling partners to the palladium center, slowing down both oxidative addition and reductive elimination.[19] Overcoming this requires more forceful conditions: higher temperatures, more active catalysts with bulky ligands (e.g., SPhos, RuPhos), and stronger bases.[10][14]
Table 1: Recommended Starting Conditions for Substituted Arylboronic Acids
| Arylboronic Acid Type | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Key Considerations |
| Electron-Neutral | Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂/SPhos (1-2%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | General purpose, reliable starting point. |
| Electron-Rich (EDG) | Pd₂(dba)₃/XPhos (1-2%) | K₃PO₄ (2.0) | Toluene or 2-MeTHF | 100-110 | May require more forcing conditions to drive transmetalation. |
| Electron-Poor (EWG) | PdCl₂(dppf) (3-5%) | Na₂CO₃ or KF (2.0-3.0) | DME or THF/H₂O (4:1) | 70-90 | Use milder bases and anhydrous conditions if protodeboronation is an issue.[13] |
| Sterically Hindered | XPhos Pd G3 (2-5%) | Cs₂CO₃ or K₃PO₄ (2.0-3.0) | Toluene or Dioxane | 100-120 | Highly active catalyst/ligand system is crucial.[19] |
Detailed Experimental Protocols
Scientific integrity demands reproducible and clearly documented methods. The following protocols provide a validated starting point for your experiments.
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of an electron-neutral aryl bromide with a phenylboronic acid.
Caption: Figure 2: General Experimental Workflow.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)
-
Anhydrous reaction vessel (e.g., Schlenk flask), stir bar, inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[20]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[13][21]
Protocol Modification for Sterically Hindered Couplings
Key Modification: Use of a highly active Buchwald-type ligand and a stronger base.
-
Catalyst System: Use XPhos Pd G3 (2 mol%).
-
Base: Use finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent: Use anhydrous, degassed toluene.
-
Temperature: Increase to 110 °C.
-
Rationale: The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition and reductive elimination steps involving sterically demanding substrates.[10] K₃PO₄ is a stronger base that more effectively promotes the challenging transmetalation.[10]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen contamination). 3. Base is not strong enough. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[13] 2. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[13] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Significant Protodeboronation | 1. Base is too strong or reaction has high water content. 2. Reaction temperature is too high or time is too long. | 1. Switch to a milder base like KF.[13] 2. Run the reaction under anhydrous conditions.[13] 3. Lower the reaction temperature and monitor carefully to stop when complete. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are thoroughly degassed.[13] 2. Use a more stable ligand or precatalyst. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Poor solubility of base or boronate. | 1. Add a fresh portion of catalyst. 2. Ensure vigorous stirring. Consider switching to a more soluble base (e.g., Cs₂CO₃) or a different solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and adaptable reaction. Success with challenging substituted arylboronic acids is not a matter of chance, but a result of a deliberate and informed experimental design. By understanding the mechanistic roles of each component and anticipating the electronic and steric effects of substituents, researchers can logically select the optimal catalyst, ligand, base, and solvent for their specific transformation. The protocols and troubleshooting guide provided herein serve as a robust foundation for developing efficient and high-yielding syntheses, ultimately accelerating research and development in chemistry and the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ajabs.org [ajabs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. home.sandiego.edu [home.sandiego.edu]
Application Note: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions with 4-(3-Methoxypropoxy)phenylboronic Acid
Introduction: The Utility of Palladium-Catalyzed Cross-Coupling in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a fundamental pillar of modern organic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] These transformations, including the renowned Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, are indispensable in the pharmaceutical and materials science industries for their broad functional group tolerance and reliability.[1][4] The substrate at the center of this guide, 4-(3-Methoxypropoxy)phenylboronic acid, is a valuable building block. Its electron-rich aromatic core and flexible ether sidechain make it an attractive component for synthesizing complex molecules with potential applications in drug discovery and advanced materials.
The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system—a combination of a palladium source, a ligand, a base, and a solvent. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making informed decisions when using this compound in palladium-catalyzed reactions, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into troubleshooting common challenges.
The Suzuki-Miyaura Coupling: A Detailed Mechanistic Overview
The Suzuki-Miyaura reaction is the archetypal cross-coupling for arylboronic acids.[5][6] The reaction follows a well-established catalytic cycle, which is initiated by the in-situ formation of an active Pd(0) species from a more stable Pd(II) precatalyst.[1][7] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The active, coordinatively unsaturated Pd(0) complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[5][7] This step is often the rate-determining step of the cycle.[5]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[6][8]
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Catalyst System
The choice of palladium source and ligand is critical and must be tailored to the specific coupling partners.[9] For an electron-rich substrate like this compound, the primary challenge often lies in the reactivity of the aryl halide partner.
Palladium Precatalysts: Stability and Efficiency
While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they must be reduced in situ to the active Pd(0) state, a process that can be inefficient and lead to the formation of inactive palladium black.[1][10] Modern, well-defined Pd(II) precatalysts are designed for rapid and clean generation of the active catalyst, offering superior performance, air stability, and a precise ligand-to-palladium ratio.[10][11]
| Precatalyst Class | Examples | Key Advantages | Best For |
| Traditional Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Readily available, historically significant. | Simple couplings with reactive aryl iodides/bromides. |
| Buchwald Palladacycles | G3/G4 Precatalysts (e.g., XPhos Pd G3) | Air, moisture, and thermally stable; highly active; rapid catalyst generation. | A broad range of couplings, including challenging substrates like aryl chlorides.[11] |
| PEPPSI™ Catalysts | PEPPSI™-IPr, PEPPSI™-SIPr | Highly stable due to the N-Heterocyclic Carbene (NHC) ligand.[7] | Coupling of unreactive substrates, particularly aryl chlorides. |
| Allyl-Based Complexes | [(cinnamyl)PdCl]₂ | Readily available, forms active catalyst upon reaction with phosphine ligands.[12] | General use when generating the catalyst in situ with a specific ligand is desired. |
The Decisive Role of Ligands
The ligand is arguably the most important component for tuning the catalyst's reactivity and stability.[13] Ligand properties directly influence the rates of oxidative addition and reductive elimination.[14]
-
Electron-Rich Ligands : Ligands that are strong σ-donors increase the electron density on the palladium center.[13] This enhances the rate of oxidative addition, which is particularly beneficial when using less reactive electrophiles like aryl chlorides.[7][13] Examples include bulky trialkylphosphines and N-Heterocyclic Carbenes (NHCs).[9]
-
Sterically Bulky Ligands : Large, sterically demanding ligands promote the reductive elimination step, which is necessary to release the product and turn over the catalyst.[13] This steric pressure also helps to form the monoligated Pd(0)L species, which is often the most catalytically active.[11] The Buchwald family of biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) masterfully combines both electron-rich character and steric bulk.[1]
The Function of Base and Solvent
-
Base : A base is required to activate the boronic acid, forming a boronate anion that is more competent for transmetalation.[8] The choice of base can influence reaction rate and functional group tolerance.
-
K₂CO₃ / Na₂CO₃ : Common, inexpensive, and effective for most standard couplings, typically used in aqueous solvent mixtures.[6][15]
-
K₃PO₄ : A stronger base, often used with more challenging substrates or when faster reaction rates are desired. It is typically used in anhydrous organic solvents like toluene or dioxane.
-
KF : A mild base that can be used to prevent hydrolysis of sensitive functional groups like esters.[16]
-
-
Solvent : The solvent must solubilize the reactants and catalyst, but it also plays a direct role in the catalytic cycle.[17] Polar aprotic solvents can stabilize charged intermediates and influence selectivity.[18]
-
Toluene, Dioxane, THF : Common choices for anhydrous reactions, often used with phosphate bases.
-
Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) : Necessary when using carbonate bases. Water can also facilitate the reduction of Pd(II) to Pd(0).[19]
-
Caution : Some solvents like DMF, NMP, and DMA can act as hydride sources at high temperatures, leading to catalyst decomposition and side reactions.[20][21]
-
Experimental Protocols and Workflows
The following protocols are designed as a robust starting point for researchers. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide (Standard Conditions)
This protocol is suitable for coupling this compound with a moderately reactive aryl bromide.
-
Reagents & Materials :
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask with stir bar, condenser, inert gas inlet.
-
-
Procedure :
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).[6]
-
Seal the flask with a septum, and cycle between vacuum and argon/nitrogen three times to create an inert atmosphere.
-
Add the degassed solvent mixture of toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride (Advanced Conditions)
This protocol utilizes a modern Buchwald precatalyst system, essential for activating less reactive aryl chlorides.
-
Reagents & Materials :
-
This compound (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask with stir bar, condenser, inert gas inlet.
-
-
Procedure :
-
In a glovebox or on a Schlenk line, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv) to a Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. These reactions are often faster than with traditional catalysts, typically complete in 1-6 hours.
-
Follow the work-up and purification procedure outlined in Protocol 1.
-
Protocol 3: Application in an Oxidative Heck Reaction
Arylboronic acids can serve as arylating agents in oxidative Heck reactions, coupling with alkenes. This process requires a Pd(II) catalyst and an oxidant to regenerate the catalyst, as it does not operate via a Pd(0)/Pd(II) cycle in the same way as a Suzuki coupling.[22][23]
-
Reagents & Materials :
-
Procedure :
-
To a round-bottom flask, add Pd(OAc)₂ (0.10 equiv), the chosen ligand (if any), and this compound (2.0 equiv).[22]
-
Add the solvent, followed by the alkene (1.0 equiv).
-
If using an oxidant like benzoquinone, add it to the flask. If using oxygen, purge the flask and fit it with a balloon of O₂.[22]
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed.[24]
-
Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Poor substrate solubility. | Use a more active precatalyst (e.g., Buchwald G3/G4). Ensure rigorous degassing of solvents and purging of the reaction vessel.[26] Increase temperature. Screen alternative solvents to improve solubility.[16] |
| Protodeboronation | Presence of excess water; Base is too strong or reaction time is too long; Substrate instability.[7] | Use anhydrous conditions with K₃PO₄. Use a milder base like KF.[16] Use a highly active catalyst system to shorten reaction times.[27] |
| Homocoupling of Boronic Acid | Presence of oxygen/oxidants with Pd(II) sources; Inefficient reduction of Pd(II) to Pd(0). | Ensure the reaction is thoroughly degassed.[7] Use a well-defined Pd(0) source or a precatalyst designed for rapid activation. |
| Formation of Palladium Black | Catalyst decomposition; Ligand degradation or insufficient ligand. | Increase ligand:palladium ratio slightly. Use a more robust ligand (e.g., biarylphosphine or NHC). Ensure the temperature is not excessively high. |
| Hydrolysis of Esters | Base-mediated hydrolysis, especially with strong bases and aqueous conditions. | Switch to a milder, non-aqueous base like KF in an anhydrous solvent.[8][16] Reduce reaction time by using a more active catalyst. |
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theses.enscm.fr [theses.enscm.fr]
- 15. Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 24. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. quora.com [quora.com]
- 27. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Suzuki-Miyaura Coupling of 4-(3-Methoxypropoxy)phenylboronic acid
Introduction: The Significance of 4-(3-Methoxypropoxy)phenylboronic Acid in Modern Drug Discovery
This compound is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring an electron-rich phenyl ring due to the para-alkoxy substituent, makes it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions. The methoxypropoxy chain can enhance solubility in organic solvents and potentially improve the pharmacokinetic properties of resulting biaryl molecules. This guide provides a comprehensive overview of the critical parameters for achieving optimal reaction outcomes in Suzuki-Miyaura couplings using this versatile reagent, with a focus on the selection of appropriate base and solvent systems.
Theoretical Framework: The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1][2] The choice of base and solvent is not trivial; these components critically influence the reaction rate, yield, and impurity profile.
The primary role of the base is to activate the boronic acid.[3][4] It facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻) from the boronic acid.[3][5] This boronate species is more readily transferred to the palladium center during the transmetalation step, which is often the rate-limiting step of the catalytic cycle.[1] For an electron-rich boronic acid like this compound, the choice of base can be tailored to balance reactivity with the potential for side reactions such as protodeboronation.
The solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent.[6] Furthermore, the solvent's polarity and coordinating ability can influence the stability and reactivity of the catalytic species.[7] Aprotic solvents are generally favored, and the addition of water can, in many cases, accelerate the reaction, although it can also promote protodeboronation.[1][6]
The Suzuki-Miyaura Catalytic Cycle
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Base and Solvent Systems
The selection of an optimal base and solvent system is crucial for maximizing the yield and purity of the desired biaryl product. The following table provides a comparative analysis of commonly used systems for Suzuki-Miyaura couplings involving electron-rich arylboronic acids like this compound.
| Base | Solvent System | Typical Temp. (°C) | Advantages | Disadvantages | Recommendation for this compound |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | Widely applicable, cost-effective, moderate strength.[1][8] | Can be slow with less reactive halides; requires elevated temperatures. | Excellent starting point. The aqueous mixture often enhances reactivity. |
| Cs₂CO₃ | Dioxane or Toluene | 80-110 | Highly effective for challenging couplings due to high solubility in organic solvents. | More expensive than other carbonates. | Recommended for sterically hindered or less reactive coupling partners. |
| K₃PO₄ | THF or Toluene | 70-90 | A strong, non-nucleophilic base, often effective when other bases fail.[9] | Can lead to a heterogeneous mixture, requiring efficient stirring. | A very good alternative to carbonates, particularly with sensitive functional groups. |
| NaOH | Toluene/H₂O or Ethanol/H₂O | 60-80 | Inexpensive and strong base. | Can promote side reactions, including hydrolysis of sensitive functional groups. | Use with caution, especially if the coupling partner has base-sensitive groups. |
| Organic Bases (e.g., Et₃N, DIPEA) | DMF or Acetonitrile | 80-120 | Homogeneous reaction conditions. | Generally less effective than inorganic bases for activating boronic acids. | Not generally recommended as the primary base for this substrate. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is a robust and widely applicable starting point for most aryl bromide coupling partners.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Sensitive Substrates using Potassium Phosphate
This protocol is recommended when either the boronic acid or the coupling partner is sensitive to aqueous or strongly basic conditions.
Materials:
-
This compound (1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, 2-5 mol%)
-
Anhydrous toluene or THF
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, this compound, and finely ground anhydrous potassium phosphate to a dry Schlenk flask.
-
Add the palladium catalyst and ligand.
-
Add anhydrous toluene or THF.
-
Degas the solvent by bubbling argon through the mixture for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low or No Conversion: Ensure the palladium catalyst is active and that the reaction is performed under strictly anhydrous and anaerobic conditions, especially when using Protocol 2. The quality of the base is also critical; use freshly opened or properly stored reagents.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often promoted by excessive water, high temperatures, or prolonged reaction times.[9] If significant protodeboronation is observed, consider using a less aqueous solvent system or a milder base.
-
Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of the boronic acid can occur, especially at high catalyst loadings or with certain ligands. Reducing the catalyst concentration or changing the ligand can mitigate this side reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl structures. The success of its application in Suzuki-Miyaura cross-coupling reactions is highly dependent on the judicious choice of base and solvent. For general applications, a combination of potassium carbonate in a dioxane/water mixture provides a reliable and cost-effective system. For more sensitive substrates, an anhydrous system employing potassium phosphate and a suitable palladium catalyst/ligand combination is recommended. The protocols and considerations outlined in this guide are intended to provide a strong foundation for researchers to achieve high-yielding and clean transformations with this important building block.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes: 4-(3-Methoxypropoxy)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of modern drug discovery, the strategic construction of complex molecular architectures is paramount. Aryl and heteroaryl boronic acids are foundational tools in this endeavor, primarily serving as key coupling partners in palladium-catalyzed reactions. Among the vast catalog of commercially available boronic acids, 4-(3-Methoxypropoxy)phenylboronic acid (CAS: 279262-35-0) has emerged as a particularly valuable reagent.[1][2][3] Its structure combines the versatile reactivity of the phenylboronic acid moiety with a flexible, polar side chain—the 3-methoxypropoxy group.
This unique combination is not accidental; it is a deliberate design choice by medicinal chemists aiming to imbue target molecules with favorable physicochemical and pharmacokinetic properties. The ether linkages and terminal methyl group offer a sophisticated handle to modulate solubility, lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth look at the applications of this reagent, focusing on its role in the synthesis of bioactive molecules, detailed experimental protocols, and the underlying medicinal chemistry rationale for its use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis, celebrated for its mild conditions, functional group tolerance, and commercial availability of reagents.[4] The reaction facilitates the coupling of an organoboron species (like our title compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. This transformation is instrumental in creating biaryl and heteroaryl-aryl scaffolds, which are privileged structures in a multitude of drug classes.[4]
The catalytic cycle, a well-understood process, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of a 4-(3-Methoxypropoxy)phenyl-Substituted Aryl Scaffold
This protocol provides a generalized, field-proven methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize a biaryl product via Pd-catalyzed cross-coupling.
Materials & Reagents:
| Reagent | CAS No. | Molar Equiv. | Notes |
| Aryl Bromide (Ar-Br) | Varies | 1.0 | Starting material; ensure it is dry and of high purity. |
| This compound | 279262-35-0 | 1.2 - 1.5 | Using a slight excess ensures complete consumption of the halide. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 0.02 - 0.05 | A robust catalyst for many Suzuki couplings. |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 584-08-7 | 2.0 - 3.0 | Base is crucial for the transmetalation step. |
| 1,4-Dioxane or Toluene/Water (e.g., 4:1 v/v) | 123-91-1 | - | Anhydrous solvent, degassed prior to use. |
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 equiv.) to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Causality Note: Degassing the solvent by bubbling with an inert gas for 15-20 minutes is critical. It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby preventing reaction failure.
-
-
Heating: Seal the flask and heat the reaction mixture to 80-100 °C.
-
Self-Validation: The reaction progress should be monitored. Every 1-2 hours, a small aliquot can be taken, diluted with ethyl acetate, filtered, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting aryl bromide.
-
-
Reaction Completion: Continue heating until the starting material is no longer detectable (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Case Study: Application in the Synthesis of GPR40 Agonists
A prominent application of arylboronic acids with flexible alkoxy side chains is in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5][6][7] GPR40 is a therapeutic target for type 2 diabetes because its activation in pancreatic β-cells stimulates glucose-dependent insulin secretion, minimizing the risk of hypoglycemia.[6][8]
The clinical candidate Fasiglifam (TAK-875) is a potent GPR40 agonist.[9] While its development was halted due to liver toxicity concerns, its structure highlights key pharmacophore elements.[10][11][12] Specifically, it features a biaryl core with a flexible, polar tail. The 4-(3-Methoxypropoxy)phenyl group serves as an excellent surrogate for the substituted phenyl moiety found in many GPR40 agonists, providing the necessary structural and electronic features for potent receptor activation.
| Compound Class | Key Structural Feature | Therapeutic Target | Rationale for Methoxypropoxy Moiety |
| GPR40 Agonists | Biaryl scaffold with a carboxylic acid and a polar tail | GPR40 / FFAR1 | The methoxypropoxy group acts as a polar, flexible tail that can occupy a hydrophobic pocket in the receptor while enhancing aqueous solubility and metabolic stability.[5][7] |
| Hypothetical Kinase Inhibitors | Heteroaryl-aryl scaffold (e.g., Pyridinyl-phenyl) | Protein Kinases | Can serve as a "solubilizing tail" to improve the drug-like properties of otherwise poorly soluble kinase inhibitor cores. |
Medicinal Chemistry Rationale: The Impact of the 3-Methoxypropoxy Group
The choice to use the 4-(3-Methoxypropoxy)phenyl moiety over simpler analogs (e.g., 4-methoxyphenyl) is a strategic decision rooted in optimizing a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Solubility and Lipophilicity: The ether oxygens in the chain act as hydrogen bond acceptors, which can improve aqueous solubility—a common challenge in drug development.[13] The flexible chain also disrupts crystal packing, which can further aid solubility. It provides a balance, increasing lipophilicity over a simple phenol but tempering it compared to a pure alkyl chain.
-
Metabolic Stability: Simple methoxy groups on an aromatic ring are susceptible to O-dealkylation by cytochrome P450 enzymes. The longer propoxy linker can sterically hinder this metabolic pathway, potentially increasing the compound's half-life in the body.
-
Conformational Flexibility: The flexible propoxy chain allows the phenyl group to adopt various conformations, which can be advantageous for optimizing binding to a protein target. This flexibility can allow the molecule to find the lowest-energy binding pose within the receptor pocket.
Synthesis of this compound
For researchers interested in its preparation, the title compound is typically synthesized in a multi-step sequence starting from a readily available phenol. A plausible and common industrial route involves:
-
Etherification: Williamson ether synthesis between 4-bromophenol and 1-bromo-3-methoxypropane under basic conditions to form 1-bromo-4-(3-methoxypropoxy)benzene.
-
Borylation: Conversion of the resulting aryl bromide to the boronic acid. This is often achieved via lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate B(OMe)₃. Subsequent acidic workup hydrolyzes the boronate ester to the final boronic acid.[14]
Conclusion
This compound is more than just another building block; it is a sophisticated tool for fine-tuning the properties of drug candidates. Its primary application in Suzuki-Miyaura coupling allows for the efficient construction of biaryl scaffolds, while its appended side chain provides medicinal chemists with a powerful lever to enhance solubility, increase metabolic stability, and optimize target interactions. As demonstrated in the pursuit of GPR40 agonists, the inclusion of such rationally designed moieties is critical for advancing molecules from initial hits to viable clinical candidates. This reagent will undoubtedly continue to play a significant role in the synthesis of next-generation therapeutics.
References
- 1. m.lookchem.com [m.lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative medicinal chemistry strategies for enhancing drug solubility [ouci.dntb.gov.ua]
- 14. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Formation of Boronate Esters from 4-(3-Methoxypropoxy)phenylboronic Acid for Advanced Research Applications
I. Introduction: The Versatility of 4-(3-Methoxypropoxy)phenylboronic Acid in Dynamic Covalent Chemistry
Boronic acids are a cornerstone of modern organic chemistry and chemical biology, prized for their unique ability to form reversible covalent bonds with diols. This dynamic interaction gives rise to boronate esters, which are central to applications ranging from drug delivery and biomedical sensors to advanced materials and synthetic methodology.[1][2] this compound is a particularly interesting, yet underexplored, member of this class. Its structure combines the reactive boronic acid moiety with a flexible and hydrophilic methoxypropoxy tail, suggesting potential for unique solubility profiles and applications in aqueous environments, such as physiological conditions for drug delivery or sensing.[3]
This guide provides a comprehensive overview of the principles and practical protocols for the formation of boronate esters from this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the underlying chemical principles, enabling researchers to adapt and innovate.
II. The Chemistry of Boronate Ester Formation: A Mechanistic Overview
The formation of a boronate ester is a condensation reaction between a boronic acid and a diol, resulting in the formation of a cyclic ester and water.[4] This reaction is reversible, and the position of the equilibrium is influenced by several factors, including pH, solvent, and the nature of the diol.[5]
The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it a Lewis acid.[6] The reaction with a diol proceeds through a Lewis acid-base interaction, where the hydroxyl groups of the diol attack the electrophilic boron atom. This is followed by the elimination of two molecules of water to form the cyclic boronate ester.
The equilibrium can be driven towards the product side by removing water, often accomplished by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[7]
III. Strategic Applications of Boronate Esters Derived from this compound
The unique structural features of this compound open up a range of potential applications for its boronate esters:
-
Enhanced Aqueous Solubility: The methoxypropoxy group is anticipated to impart greater water solubility to the resulting boronate esters, making them suitable for biological applications where aqueous environments are prevalent.[3]
-
Drug Delivery Systems: Boronate esters can be designed to be responsive to specific stimuli, such as changes in pH or the presence of glucose. This makes them excellent candidates for the development of targeted and controlled drug delivery systems.[1][2] For instance, a drug containing a diol moiety could be linked to the boronic acid, with release triggered by the lower pH of a tumor microenvironment.[8]
-
Glucose Sensing: Phenylboronic acids are widely used in the development of glucose sensors.[3] The formation of a boronate ester with glucose can lead to a detectable signal, such as a change in fluorescence or color. The specific substituent on the phenyl ring can modulate the binding affinity and selectivity for glucose.[9]
-
Organic Synthesis: Boronate esters are crucial intermediates in a variety of organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[4] The pinacol ester of this compound can be a valuable building block for the synthesis of complex organic molecules.
IV. Experimental Protocols
The following protocols provide a starting point for the synthesis of boronate esters from this compound. Researchers should consider these as robust templates that can be optimized for specific diols and desired outcomes.
Protocol 1: Synthesis of the Pinacol Boronate Ester
Pinacol esters are widely used in organic synthesis due to their stability and ease of handling.[10]
Caption: Workflow for the synthesis of a catechol boronate ester.
Materials:
-
This compound
-
A catechol derivative (e.g., catechol, 4-methylcatechol)
-
Methanol or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a vial, dissolve this compound (1 equivalent) in methanol.
-
In a separate vial, dissolve the catechol derivative (1 equivalent) in methanol.
-
Combine the two solutions and stir at room temperature.
-
The formation of the boronate ester is often rapid and can be monitored by observing changes in the UV-Vis absorption or fluorescence emission spectra.
-
The product can be characterized in solution or isolated by removing the solvent under reduced pressure.
V. Characterization of Boronate Esters
Thorough characterization is essential to confirm the successful formation and purity of the boronate esters.
| Technique | Purpose | Expected Observations for Boronate Ester Formation |
| ¹H NMR | Structural elucidation | Disappearance of the boronic acid -OH protons. Shifts in the aromatic and diol protons upon ester formation. |
| ¹³C NMR | Structural elucidation | Shift in the carbon atom attached to the boron. |
| ¹¹B NMR | Confirmation of boron environment | A shift in the boron signal from the trigonal boronic acid to the tetrahedral boronate ester. [11] |
| Mass Spectrometry | Molecular weight determination | Observation of the molecular ion peak corresponding to the calculated mass of the boronate ester. |
| FT-IR Spectroscopy | Functional group analysis | Disappearance of the broad O-H stretch of the boronic acid. Appearance of B-O stretches. |
VI. Conclusion and Future Perspectives
This compound represents a promising, yet underutilized, building block for the creation of novel boronate esters with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in a variety of applications, from stimuli-responsive materials to advanced synthetic intermediates. The inherent modularity of boronate ester formation, coupled with the unique characteristics of the 4-(3-methoxypropoxy) substituent, paves the way for significant innovation in the fields of chemical biology, materials science, and drug discovery.
VII. References
-
Aggarwal, V. K., et al. (2007). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Kilic, A., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. BORON, 7(3), 487-492.
-
Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Potential Platform for Diabetes Treatment. International Journal of Nanomedicine, 16, 125-140.
-
Partridge, B. M., et al. (2012). Lithiation/Borylation of N,N-Diisopropyl-O-aryl Carbamates. Organic Syntheses, 89, 204-215.
-
Pathak, R., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3636-3656.
-
Pereira, M. C., et al. (2018). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. Investigative Ophthalmology & Visual Science, 59(9), 3375-3375.
-
Raines, R. T. (2014). Biomedical Applications and Strategies using Boronic Acids. ProQuest Dissertations Publishing.
-
Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3747.
-
Ishihara, K., et al. (2018). Reaction mechanism of boronic acid with diols having high pKa in aqueous solution at physiological pH. Journal of Physical Organic Chemistry, 31(11), e3861.
-
The boronate ester bond formed through phenylboronic acid and dopamine... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Mote, V. V., et al. (2014). Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. University of Toronto (Canada).
-
Wescott, S. A., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3(9), 543-556.
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids | Request PDF. (n.d.). Retrieved from --INVALID-LINK--
-
Stella, V. J., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(4), 1399-1408.
-
Enamine. (n.d.). Aliphatic Pinacol Boronates for Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Li, F., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461.
-
Raines, R. T. (2014). Biomedical Applications and Strategies using Boronic Acids. ProQuest Dissertations & Theses Global.
-
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Zhuo, R.-X., et al. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. ACS Applied Materials & Interfaces, 8(23), 14845-14854.
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3747.
-
Sumerlin, B. S., et al. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 4(1), 1735-1742.
-
Wang, B., & Springsteen, G. (2012). Recent development of boronic acid-based fluorescent sensors. Chemical Society Reviews, 41(5), 1847-1858.
-
Tirelli, N., et al. (2016). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry, 27(11), 2736-2747.
-
Sumerlin, B. S., & Cambre, J. N. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.
-
Sigma-Aldrich. (n.d.). 4-methoxyphenylboronic acid, pinacol ester. Retrieved from --INVALID-LINK--
References
- 1. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. dovepress.com [dovepress.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing deboronation side reactions of 4-(3-Methoxypropoxy)phenylboronic acid
A Guide to Preventing and Troubleshooting Deboronation Side Reactions
Welcome to the technical support guide for 4-(3-Methoxypropoxy)phenylboronic acid. As Senior Application Scientists, we have compiled this resource to help you navigate the challenges associated with the use of this and similar electron-rich arylboronic acids in cross-coupling reactions. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of your reagent, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with my this compound?
A1: Protodeboronation (or protodeborylation) is a common undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, yielding 1-(3-methoxypropoxy)benzene as a byproduct.[1][2] This reaction consumes your starting material, reduces the yield of your desired coupled product, and complicates purification. The 4-(3-methoxypropoxy) group is electron-donating, which can increase the electron density on the aromatic ring, potentially making the ipso-carbon more susceptible to protonolysis under certain reaction conditions.
Q2: I see my starting boronic acid degrading in the reaction mixture before the coupling partner is consumed. What is the most likely cause?
A2: The most probable cause is base-catalyzed protodeboronation. Suzuki-Miyaura reactions require a base to activate the boronic acid for transmetalation.[3] However, this same base converts the neutral trigonal boronic acid (ArB(OH)₂) into the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[3] This boronate species, while essential for the coupling, is also more prone to decomposition via reaction with a proton source (like water) in the reaction mixture, especially at elevated temperatures.[1][4]
Q3: Can I avoid this side reaction by simply running my reaction under anhydrous conditions?
A3: While excess water can serve as a proton source for deboronation, strictly anhydrous conditions can be counterproductive.[5] A small amount of water is often necessary for the hydrolysis of boronic esters (if used) and can be beneficial for the solubility of the base and the overall efficiency of the catalytic cycle. The key is not necessarily the complete exclusion of water, but rather the control of other factors—like base strength, temperature, and catalyst activity—that make the deboronation pathway kinetically competitive with your desired cross-coupling.[5]
Q4: Is there a more stable alternative to using the free boronic acid directly?
A4: Absolutely. This is one of the most effective strategies. Converting the boronic acid to a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate, is highly recommended.[2][6][7] These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture low.[1][2] This minimizes the rate of the deboronation side reaction relative to the rate of the productive cross-coupling.[2][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with a focus on mechanistic reasoning and actionable protocols.
Problem 1: Significant formation of 1-(3-methoxypropoxy)benzene byproduct.
Your analysis (GC-MS, LC-MS, or NMR) shows a high percentage of the deboronated arene alongside your desired product and unreacted starting materials.
Probable Cause(s):
The rate of protodeboronation is kinetically competing with or exceeding the rate of the desired catalytic cross-coupling. This is typically governed by a combination of factors:
-
Aggressive Basicity: Strong, highly soluble bases (e.g., NaOH, KOH) create a high concentration of the unstable boronate anion, accelerating its decomposition.[9][10]
-
High Reaction Temperature: Thermal energy increases the rate of all reactions, but can disproportionately accelerate the undesired deboronation pathway.[4]
-
Slow Catalytic Turnover: If the palladium catalyst is inefficient or slow to initiate, the boronic acid is exposed to the harsh basic conditions for an extended period, allowing more time for decomposition to occur.[7][11] Bulky phosphine ligands, while often effective for coupling, have been shown in some cases to promote palladium-catalyzed protodeboronation.[11]
Recommended Solutions & Protocols
The goal is to provide sufficient basicity for transmetalation without creating an overly harsh environment.
Rationale: Weaker, heterogeneous bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) provide a lower, more controlled concentration of hydroxide in solution, mitigating the rapid formation of the boronate anion.[10] The choice of solvent also influences the base's efficacy and the stability of reaction intermediates.[12][13]
Protocol 1.1: Suzuki-Miyaura Coupling using a Mild Base
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (5:1) or 2-MeTHF/water (10:1), via syringe.[10]
-
Heat the reaction to a moderate temperature (e.g., 60–80 °C). Higher temperatures may be required for less reactive halides, but start low.[5]
-
Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature may be warranted.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.
The goal is to ensure the rate of cross-coupling is significantly faster than the rate of deboronation.
Rationale: Modern palladium pre-catalysts, particularly those incorporating bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are designed to generate the active Pd(0) species rapidly and facilitate fast catalytic turnover.[7] This consumes the boronic acid in the productive pathway before it has a chance to decompose.[5]
| Parameter | Recommendation | Rationale |
| Catalyst | Use a modern Pd(II) pre-catalyst (e.g., G2, G3, G4 Palladacycles) | Ensures rapid and reliable formation of the active Pd(0) catalyst, minimizing induction periods.[7] |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) | Promote fast oxidative addition and reductive elimination steps, accelerating the overall catalytic cycle. |
| Temperature | Start at a lower temperature (50-60 °C) | A highly active catalyst may not require high temperatures, which would otherwise favor deboronation.[5] |
Problem 2: Inconsistent yields and reaction stalling.
The reaction works well on some occasions but provides poor or variable yields on others, often stalling before the limiting reagent is fully consumed.
Probable Cause(s):
-
Boronic Acid Instability on the Benchtop: Arylboronic acids can degrade upon exposure to air and moisture over time, especially if not stored properly. This leads to using starting material of variable purity.
-
Competitive Catalyst Deactivation: The conditions promoting deboronation may also be detrimental to the catalyst's stability over the course of the reaction.
-
Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid (forming a biphenyl byproduct) and can damage the Pd(0) catalyst, leading to the formation of inactive palladium black.[6]
Recommended Solutions & Protocols
This is the most robust solution for ensuring reproducibility and overcoming the inherent instability of the boronic acid.
Rationale: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline, and air-stable solids that are unreactive under standard Suzuki-Miyaura conditions.[8] They require a slow, controlled hydrolysis (promoted by a base like K₃PO₄ in aqueous media) to release the free boronic acid in situ. This "slow-release" mechanism ensures the concentration of the unstable boronic acid is always very low, dramatically suppressing deboronation.[8]
Protocol 2.1: Preparation of the MIDA Boronate Ester
-
In a round-bottom flask, suspend this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to 80-100 °C with a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating for 1-3 hours until the reaction is complete (monitor by TLC or NMR).
-
Cool the reaction mixture, and precipitate the product by adding a non-polar solvent like hexanes.
-
Filter the resulting white solid, wash with hexanes, and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid that can be purified by crystallization or chromatography.
Protocol 2.2: Suzuki-Miyaura Coupling using the MIDA Boronate
-
Follow the setup in Protocol 1.1 , but substitute the boronic acid with this compound MIDA ester (1.2 equiv.).
-
Crucially, use K₃PO₄ (3.0 equiv.) as the base and an aqueous solvent system (e.g., 5:1 dioxane/H₂O). The combination of this base and water is required for the slow hydrolysis of the MIDA ester.[8]
-
Run the reaction at 60–100 °C. The release rate of the boronic acid can be tuned by temperature.[8]
Visualizing the Competing Pathways
Understanding the equilibrium and competing reaction pathways is key to troubleshooting. The following diagram illustrates the central challenge.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Minimizing Homocoupling of 4-(3-Methoxypropoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and persistent challenge: the homocoupling of boronic acids, with a specific focus on the electron-rich 4-(3-Methoxypropoxy)phenylboronic acid. As Senior Application Scientists, we understand that minimizing side reactions is critical for maximizing yield, simplifying purification, and ensuring the overall success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic with substrates like this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent combine to form a symmetrical biaryl byproduct.[1] In the case of this compound, this results in the formation of 4,4'-bis(3-methoxypropoxy)-1,1'-biphenyl. This side reaction consumes your valuable starting material, leading to a lower yield of the desired cross-coupled product. Furthermore, the homocoupled product often has similar polarity and chromatographic behavior to the target molecule, which can significantly complicate purification efforts.
Q2: What are the primary drivers of homocoupling in my Suzuki-Miyaura reaction?
A2: The two principal culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3][4] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2][5] Additionally, if you are using a Pd(II) precatalyst, such as Pd(OAc)₂, an inefficient reduction to the active Pd(0) state can leave residual Pd(II) to promote the homocoupling side reaction.[2][6]
Q3: Are electron-rich boronic acids, like the one I'm using, more susceptible to homocoupling?
A3: While the literature often highlights that electron-deficient arylboronic acids can be prone to homocoupling, electron-rich systems are not immune.[7][8] The electronic nature of the boronic acid can influence the kinetics of the various steps in the catalytic cycle. For electron-rich boronic acids, factors such as the choice of ligand and base become even more critical in steering the reaction towards the desired cross-coupling pathway and away from side reactions.
Q4: How can I quickly assess if homocoupling is a major issue in my reaction?
A4: A preliminary assessment can often be made by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of the symmetrical biaryl byproduct is a strong indicator of a homocoupling issue.
Troubleshooting Guides
Here, we present common issues encountered during Suzuki-Miyaura couplings with this compound and provide a systematic approach to resolving them.
Issue 1: Significant Formation of Homocoupled Biphenyl Product
If you are observing a substantial amount of 4,4'-bis(3-methoxypropoxy)-1,1'-biphenyl in your reaction, it is crucial to address the root causes.
Troubleshooting Workflow: Minimizing Homocoupling
Caption: A stepwise troubleshooting guide for reducing boronic acid homocoupling.
Detailed Troubleshooting Steps:
-
Rigorous Deoxygenation: Oxygen is a known promoter of homocoupling.[9] Ensure your reaction setup is thoroughly deoxygenated.
-
Recommendation: Use a "freeze-pump-thaw" method (at least three cycles) for the most effective removal of dissolved oxygen from your solvent. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for a minimum of 30-60 minutes can be effective.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Evaluate Your Palladium Source: As mentioned, Pd(II) sources can be a direct cause of homocoupling.[6]
-
Recommendation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[11] These do not require an in situ reduction step.[6] Modern palladium precatalysts, like those developed by Buchwald, are also designed for clean generation of the active Pd(0) species and can help suppress side reactions.[6] If a Pd(II) source is necessary, the addition of a mild reducing agent may be beneficial.[5][10]
-
-
Optimize Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center.[6]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are known to accelerate the desired reductive elimination step, which can outcompete the homocoupling pathway.[6][7] The steric bulk of these ligands can also sterically hinder the formation of intermediates that lead to homocoupling.[6]
-
-
Re-evaluate Base and Solvent System: The choice of base and solvent is interdependent and can significantly influence the reaction outcome.[12][13]
-
Base: While a base is required to activate the boronic acid, an overly strong base can sometimes promote side reactions.[11][14] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[6]
-
Solvent: Aprotic solvents such as dioxane, THF, and toluene are commonly employed.[2][15] While a small amount of water is often necessary to dissolve the inorganic base, excessive water can sometimes facilitate homocoupling.[11][15] Experimenting with the ratio of organic solvent to water can be beneficial.[12]
-
-
Consider Slow Addition of the Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
Issue 2: Low Overall Yield Despite Addressing Homocoupling
Even after minimizing homocoupling, you might still face challenges with obtaining a high yield of your desired product. This could be due to a competing side reaction: protodeboronation.
Understanding Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue, particularly with electron-rich arylboronic acids.
Troubleshooting Workflow: Addressing Protodeboronation
Caption: A decision tree for mitigating protodeboronation in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[16]
-
Recommendation: Consider switching to a weaker base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[16]
-
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[16]
-
Recommendation: Use anhydrous solvents and ensure your base is thoroughly dried before use.
-
-
Switch to a Boronic Ester: Boronic esters, such as the pinacol ester (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.
-
Recommendation: Consider converting your this compound to its pinacol ester derivative before performing the Suzuki-Miyaura coupling.
-
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a suitable precatalyst system
-
Bulky, electron-rich ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas (argon or nitrogen), add the aryl halide, base, and palladium catalyst/ligand system.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Parameters on Homocoupling
The following table, compiled from literature data, illustrates the effect of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.
| Catalyst System | Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to High | Can be significant |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | High | Low |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | Very High | Very Low |
Note: Yields are generalized and can vary significantly based on the specific substrates and reaction conditions.
Mechanistic Insights
The Competing Pathways: Cross-Coupling vs. Homocoupling
Caption: Competing catalytic cycles for Suzuki-Miyaura cross-coupling and boronic acid homocoupling.
The key to a successful Suzuki-Miyaura coupling is to promote the kinetics of the desired catalytic cycle while suppressing the competing homocoupling pathway. The strategies outlined in this guide are designed to do just that by controlling the oxidation state of the palladium catalyst and optimizing the reaction environment to favor the productive cross-coupling steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(3-Methoxypropoxy)phenylboronic acid
Welcome to the technical support guide for the purification of crude 4-(3-Methoxypropoxy)phenylboronic acid (CAS: 279262-35-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and require high-purity material for their downstream applications, such as Suzuki-Miyaura cross-coupling reactions.
The purity of boronic acids is paramount for reaction efficiency, reproducibility, and minimizing downstream contamination of your active pharmaceutical ingredients (APIs) or target molecules. This guide provides field-proven troubleshooting advice and detailed protocols to address the common challenges encountered during the purification of this specific arylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in my crude this compound?
The most prevalent impurity is typically the corresponding trimeric anhydride, known as a boroxine (in this case, 2,4,6-tris(4-(3-methoxypropoxy)phenyl)boroxine). This impurity forms through the intermolecular dehydration of three boronic acid molecules.[1][2] This process is reversible and can be driven by heat or occur upon prolonged storage, even at room temperature.[1][3] Because the boroxine can hydrolyze back to the boronic acid in situ during a subsequent reaction (like a Suzuki coupling), its presence can complicate reaction stoichiometry and kinetics.
dot
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Q2: How can I reliably assess the purity of my this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is the workhorse technique. The boronic acid protons (-B(OH)₂) often appear as a broad singlet. The key is to look for aromatic signals corresponding to the boroxine, which will have a slightly different chemical shift, and signals from any protodeboronated impurity (4-(3-methoxypropoxy)benzene). Quantitative NMR (qNMR) against a certified internal standard can provide an absolute purity value.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is effective for separating the boronic acid from its impurities. A gradient method with a mobile phase of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, typically provides good resolution.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of the main peak and helps in identifying impurities by their mass-to-charge ratio.[5]
| Analytical Technique | Information Provided | Common Pitfalls |
| ¹H NMR | Structural confirmation, relative purity, detection of boroxine and protodeboronation. | Broad -OH peaks can obscure other signals; requires careful integration for quantification. |
| HPLC-UV | High-resolution separation, quantitative purity assessment (area %). | Boronic acids can exhibit poor peak shape on some columns; boroxine and boronic acid may co-elute under non-optimized conditions. |
| LC-MS | Molecular weight confirmation of product and impurities. | Matrix effects can suppress ionization; boronic acids can be challenging to ionize efficiently.[5] |
Q3: What are the ideal storage conditions for the purified product?
To minimize the formation of the boroxine anhydride, store the purified, dry this compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended to further slow any potential degradation.
Troubleshooting Guide: Purification Workflows
This section addresses specific experimental challenges in a question-and-answer format.
dot
Caption: Decision workflow for purifying crude boronic acid.
Q4: My crude product is a sticky oil or gum, not a solid. How can I purify it?
This is a common issue when impurities prevent the material from forming a stable crystal lattice.
Causality: The presence of residual solvents or greasy byproducts from the synthesis (e.g., from a Grignard reaction) can act as an "anti-solvent," inhibiting crystallization.
Solution: Trituration
Trituration is the first line of defense. This process involves washing the crude oil with a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble.
Step-by-Step Protocol: Trituration
-
Place the crude oil in a flask.
-
Add a small volume of a non-polar solvent system. A good starting point is a mixture of hexanes and diethyl ether (e.g., 4:1 v/v).
-
Using a spatula or glass rod, vigorously scratch and stir the mixture.[6] The goal is to break up the oil and encourage the boronic acid to precipitate as a solid.
-
You may need to let it stir for an extended period (30 minutes to several hours). Sometimes, placing the flask in a refrigerator or briefly in an ice bath can induce solidification.[7]
-
Once a fine, free-flowing solid forms, isolate it by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold non-polar solvent.
-
Dry the solid under high vacuum. This material can then be further purified by recrystallization if needed.
Q5: I tried recrystallization, but my recovery is very low, or the material oiled out upon cooling. What went wrong?
This points to a suboptimal choice of solvent or improper cooling technique.
Causality: The ideal recrystallization solvent should dissolve the compound completely when hot but have very low solubility for it when cold. If the compound is too soluble even at low temperatures, recovery will be poor. Oiling out occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of forming crystals.
Solution: Systematic Solvent Screening and Proper Technique
Protocol 1: Optimized Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidates for arylboronic acids include ethyl acetate, toluene, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.[6]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent. Add the solvent portion-wise until everything just dissolves. Adding too much solvent is a common cause of low recovery.
-
Cooling: This is a critical step. Do NOT crash cool the solution by immediately placing it in an ice bath. Allow the flask to cool slowly to room temperature on the benchtop. This slow cooling is essential for the formation of well-ordered, pure crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal from a previous batch.
-
Final Cooling: Once crystal formation is evident at room temperature, the flask can then be placed in an ice bath or refrigerator for at least 30 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Q6: My NMR shows a significant set of aromatic peaks slightly downfield from my product, consistent with the boroxine. How do I remove it?
While recrystallization can sometimes separate the boroxine, a more chemically direct approach is to hydrolyze it back to the desired boronic acid.
Causality: As shown in the equilibrium diagram, the formation of boroxine is reversible. By adding water and gently heating, the equilibrium can be shifted back towards the monomeric boronic acid.[1]
Protocol 2: Boroxine Hydrolysis
-
Dissolve the crude material containing the boroxine in a water-miscible solvent like acetone or THF.
-
Add a volume of water (e.g., 10-20% of the total solvent volume).
-
Gently warm the mixture (e.g., to 40-50 °C) and stir for 1-2 hours. You can monitor the conversion by TLC or LC-MS.
-
Remove the solvent in vacuo. The resulting solid should be enriched in the boronic acid.
-
This material should now be subjected to recrystallization (Protocol 1) to remove any other impurities and isolate the pure boronic acid.
Q7: My product is contaminated with non-acidic impurities. Is there an alternative to chromatography?
Yes, acid-base extraction is a highly effective, scalable technique for separating boronic acids from neutral or basic impurities.
Causality: Boronic acids are weak Lewis acids and can be deprotonated by a moderately strong base (like NaOH or K₂CO₃) to form a water-soluble boronate salt.[8][9] Neutral organic impurities will remain in the organic phase and can be washed away.
Protocol 3: Acid-Base Extraction Purification
-
Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃).[10] The boronic acid will move into the aqueous layer as its salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2 M HCl) until the pH is acidic (pH ~2-3), checking with pH paper. The pure boronic acid will precipitate out of the solution.
-
Extract the precipitated boronic acid back into a fresh organic solvent (e.g., ethyl acetate) 3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
A final recrystallization (Protocol 1) may be performed to obtain highly crystalline material.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Optimizing reaction temperature for Suzuki-Miyaura coupling
Technical Support Center: Suzuki-Miyaura Coupling
A Guide to Optimizing Reaction Temperature
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction?
A general and effective starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C.[1] Many protocols suggest a standard temperature of around 80-100 °C.[2] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. It's not uncommon for these reactions to be run at temperatures ranging from room temperature up to 120 °C or even higher in some cases.[1][3]
Q2: How does temperature influence the Suzuki-Miyaura catalytic cycle?
Temperature is a critical parameter that affects the rate of each elementary step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[4][6][7] Increasing the temperature generally accelerates this step, which involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[4][5][6]
-
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center can also be temperature-dependent.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also promoted by higher temperatures. Bulky ligands on the catalyst can also facilitate this step.[8]
Q3: Can a Suzuki-Miyaura coupling be performed at room temperature?
Yes, room temperature Suzuki-Miyaura couplings are possible and highly desirable, particularly for substrates that are thermally sensitive.[9] Success at lower temperatures often relies on the use of highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition of even unreactive electrophiles like aryl chlorides.[9][10] The choice of base and solvent is also crucial for enabling efficient room-temperature reactions.[9][11]
Q4: Is it always better to run the reaction at a higher temperature?
Not necessarily. While higher temperatures can increase the reaction rate, excessive heat can lead to undesirable side reactions and catalyst decomposition.[2] It is crucial to find the optimal temperature that maximizes the yield of the desired product while minimizing the formation of impurities. A systematic approach to temperature screening is often the best strategy.[12][13]
Q5: What is the role of microwave heating in optimizing reaction temperature?
Microwave-assisted synthesis can be a powerful tool for Suzuki-Miyaura couplings.[14][15] It often leads to dramatically reduced reaction times and can improve yields.[16][17][18] Microwave heating allows for precise temperature control and can rapidly heat the reaction mixture to the desired setpoint.[14] This can be particularly advantageous for high-temperature reactions, potentially minimizing the formation of thermal degradation byproducts.[19]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable, temperature-focused solutions.
Problem 1: Low or No Product Yield
Possible Cause: The reaction temperature is too low, resulting in a sluggish reaction. This is especially common with less reactive aryl halides, such as chlorides.[4]
Troubleshooting Steps:
-
Gradual Temperature Increase: If your initial reaction at a lower temperature (e.g., 60-80 °C) shows low conversion, incrementally increase the temperature by 10-20 °C and monitor the reaction progress.[2] Some challenging couplings may require temperatures up to 120 °C or higher.[3]
-
Consider the Solvent's Boiling Point: Ensure your chosen reaction temperature does not exceed the boiling point of your solvent unless you are using a sealed vessel designed for high-pressure reactions.
-
Re-evaluate Catalyst System for Low-Temp Reactions: If high temperatures are not feasible due to substrate instability, consider switching to a more active catalyst system known to perform well at lower temperatures. This often involves using catalysts with more electron-rich and bulky ligands.[8]
Problem 2: Formation of Side Products
Several common side reactions in Suzuki-Miyaura couplings are highly influenced by temperature.
Symptom: You observe the formation of an arene byproduct corresponding to your starting boronic acid.
Cause: Protodeboronation is the cleavage of the C-B bond by a proton source (like water) and is often accelerated at elevated temperatures.[20]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to mitigate thermally-accelerated protodeboronation.[2][20]
-
Reduce Reaction Time: A shorter reaction time at an adequate temperature can minimize the boronic acid's exposure to conditions that promote this side reaction.[2]
-
Use Anhydrous Conditions: Employing anhydrous solvents can reduce the availability of proton sources that lead to protodeboronation.[20]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be more resistant to protodeboronation.[2]
Symptom: You observe the formation of a symmetrical biaryl derived from the coupling of two of your organoboron reagents.
Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst, leading to Pd(II) species that facilitate this side reaction.[8][21]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][20] While not directly a temperature issue, poor inerting can be misdiagnosed, and subsequent temperature increases to "force" the reaction can exacerbate other problems.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce the initial concentration of Pd(II) species that may contribute to homocoupling.[21]
Problem 3: Catalyst Decomposition
Symptom: The reaction mixture turns black (formation of palladium black), and the reaction stalls.
Cause: The palladium catalyst is thermally unstable and has decomposed at the reaction temperature.[2] This is more common with certain ligand systems and at very high temperatures.
Troubleshooting Steps:
-
Reduce the Reaction Temperature: This is the most critical step. Find the minimum temperature required for an efficient reaction.
-
Screen Different Ligands: Some palladium-ligand complexes are more thermally robust than others. If you suspect decomposition, screening different phosphine ligands or N-heterocyclic carbenes (NHCs) may identify a more stable catalytic system.
-
Use a Precatalyst: Modern, well-defined precatalysts are often more stable and can provide more consistent results than catalysts generated in situ.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Flowchart for Temperature Optimization
This decision tree provides a systematic workflow for addressing temperature-related issues.
Caption: A decision-making workflow for temperature optimization.
Quantitative Data Summary
The optimal temperature is a function of multiple interacting variables. The following table provides general guidelines.
| Parameter | Typical Range | Considerations & Impact |
| Reaction Temperature | Room Temp - 150 °C | General starting point is 60-100 °C.[1][2] Higher temperatures increase rate but risk decomposition and side reactions.[2] |
| Aryl Halide Reactivity | I > Br > OTf > Cl | Less reactive halides (e.g., chlorides) often require higher temperatures or more active catalysts.[4][22] |
| Catalyst Loading | 0.01 - 5 mol% | Lower catalyst loading may require higher temperatures or longer reaction times to achieve full conversion.[23] |
| Solvent Choice | Toluene, Dioxane, THF, DMF, Water mixtures | The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. |
Experimental Protocol: Temperature Screening
This protocol outlines a systematic approach to identify the optimal reaction temperature for a novel Suzuki-Miyaura coupling.
Objective: To determine the temperature that provides the highest yield of the desired product with the fewest impurities.
Materials:
-
Aryl Halide (1.0 equiv)
-
Organoboron Reagent (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas supply (Argon or Nitrogen)
-
Parallel synthesis reaction block or multiple reaction vials
-
Stir bars and heating plate/oil bath
Procedure:
-
Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, add the aryl halide, organoboron reagent, base, and a stir bar to three separate reaction vials.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Catalyst Addition: Add the palladium catalyst to each vial.
-
Seal and Purge: Securely seal each vial. If not in a glovebox, evacuate and backfill each vial with inert gas three times.[2]
-
Reaction Setup: Place each vial in a separate well of a pre-heated reaction block or in separate oil baths set to different temperatures (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C).
-
Monitoring: Stir the reactions vigorously. Monitor the progress of each reaction at set time intervals (e.g., 2h, 6h, 12h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Analysis: Once the reaction at the optimal temperature appears complete (or a set time has passed), cool all reactions to room temperature. Work up the reactions identically.
References
- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 10. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A Ternary Catalytic System for the Room Temperature Suzuki-Miyaura Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. ajuronline.org [ajuronline.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Suzuki Coupling Products
Welcome to the Technical Support Center for the purification of Suzuki coupling products via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common challenges encountered during this critical purification step.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] However, the reaction's complexity often leads to a mixture of the desired product, unreacted starting materials, and various byproducts.[1][2] Column chromatography is the most common method for isolating the target molecule, but it comes with its own set of challenges. This guide offers troubleshooting strategies and practical advice to navigate these purification hurdles effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Common Contaminants and Their Removal
Question 1: My purified product is contaminated with a greasy, non-polar substance. What is it and how do I remove it?
This is a frequent issue, and the contaminant is likely residual dibenzylideneacetone (dba) if you used a palladium catalyst like Pd₂(dba)₃.[1]
Answer:
-
Causality: Pd₂(dba)₃ is a common Pd(0) source, but the dba ligand is a large, relatively non-polar organic molecule that can co-elute with your desired product, especially if the product itself is non-polar.
-
Troubleshooting Protocol:
-
Pre-Column Filtration: Before concentrating your reaction mixture for chromatography, filter it through a small plug of Celite® or silica gel.[3][4] This can trap a significant portion of the insoluble palladium black and some dba.
-
Solvent System Optimization: Carefully select your solvent system for chromatography. A common starting point is a mixture of hexanes and ethyl acetate.[5] If your product and the dba have similar Rf values, you may need to try a different solvent system, such as dichloromethane/methanol or toluene/acetone, to improve separation.[6]
-
Recrystallization: If the product is a solid, recrystallization after the column can be a highly effective final purification step to remove any lingering dba.
-
Question 2: I'm struggling to remove the palladium catalyst. It streaks down the column and contaminates my fractions. How can I get rid of it?
Residual palladium is a persistent problem, often appearing as a fine black or grey powder (palladium black) or as soluble species that are difficult to separate.[1]
Answer:
-
Causality: Palladium can exist in various forms in the reaction mixture, including soluble complexes and insoluble palladium black.[1] These different forms can have varying affinities for the silica gel, leading to streaking and co-elution.
-
Troubleshooting Protocol:
-
Celite® Filtration: As a first step, always filter the crude reaction mixture through a pad of Celite® to remove the bulk of the insoluble palladium black.[3][7]
-
Activated Carbon Treatment: Before chromatography, you can stir the crude product solution with activated carbon.[8][9] Activated carbon has a high affinity for palladium and can effectively adsorb it from the solution.[9][10] Be aware that some product may also be adsorbed, so this step should be optimized.[8]
-
Chelating Resins: For particularly stubborn cases, consider using a chelating resin.[11][12][13] These resins have functional groups that selectively bind to metals like palladium, allowing for their efficient removal.[11][12][14] You can either stir the resin with your crude product solution or pass the solution through a small column packed with the resin.[15]
-
Section 2: Dealing with Boronic Acid-Related Impurities
Question 3: How do I remove unreacted boronic acid and its byproducts from my desired product?
Boronic acids and their derivatives can be tricky to separate from the desired biaryl product, especially if they have similar polarities.[16]
Answer:
-
Causality: Boronic acids can be prone to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).[1][17] These byproducts, along with unreacted starting material, can complicate purification.
-
Troubleshooting Protocol:
-
Aqueous Workup: A simple and often effective method is to perform an acidic or basic aqueous wash of your crude reaction mixture before chromatography. Boronic acids are acidic and will be extracted into a basic aqueous layer (e.g., 1M NaOH solution).[18] Conversely, if your product is basic, an acidic wash can help.
-
Chromatography on Alumina: If your product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for your column chromatography.[16] This can sometimes provide better separation of boronic acid-related impurities.
-
Specialized Chromatography: For very difficult separations, specialized HPLC columns designed for the analysis of boronic acids can be adapted for preparative purification.[19][20]
-
Section 3: Optimizing the Column Chromatography Process
Question 4: My product and a major byproduct have very similar Rf values on TLC. How can I improve their separation on the column?
This is a classic chromatography challenge that requires careful optimization of your separation conditions.[6]
Answer:
-
Causality: Similar Rf values indicate that the compounds have comparable affinities for the stationary phase in the chosen mobile phase.[21] To achieve separation, you need to alter these interactions.
-
Troubleshooting Protocol:
-
Solvent System Screening: Don't be afraid to experiment with different solvent systems. The "like dissolves like" principle can be a guide, but sometimes counterintuitive combinations work best.[6] Try systems with different polarities and solvent properties (e.g., toluene/ethyl acetate, dichloromethane/methanol, ether/hexane).[6]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[22][23] Start with a less polar solvent system to allow the compounds to bind to the top of the column, then gradually increase the polarity to elute them at different times.[22]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer.[6]
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Suzuki Products
| Solvent System (v/v) | Polarity | Typical Applications | Notes |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for a wide range of biaryl products.[5] | A very common and versatile system. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar products. | Can be useful for separating compounds with different functional groups.[18] |
| Toluene/Ethyl Acetate | Low to Medium | Can provide different selectivity compared to hexane-based systems. | Toluene's aromaticity can influence interactions with the stationary phase. |
| Ether/Hexane | Low | Suitable for very non-polar compounds. | Ether is highly volatile. |
Experimental Protocols
Protocol 1: General Workflow for Column Chromatography Purification
-
Reaction Workup: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove palladium black.[7] Perform an aqueous wash (e.g., with water and brine) to remove inorganic salts.[5]
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC plate with different solvent systems to find the optimal eluent for separation.[7][21][24] The ideal Rf value for your product is typically between 0.2 and 0.4.[22]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.[23][25]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica gel.[22]
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution process by TLC.[25]
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Visualizations
Diagram 1: General Workflow for Suzuki Product Purification
Caption: A typical workflow for the purification of Suzuki coupling products.
Diagram 2: Troubleshooting Poor Separation
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. High Selective Ion Exchange Resin for Copper & Palladium Removal - Buy chelating resin, copper removal, palladium recovery Product on Hebei UMEK Environment Machine Co., Ltd. [cnumek.com]
- 12. Chelating Ion Exchange Resin - Sunresin [seplite.com]
- 13. Chelating Resins - Amerigo Scientific [amerigoscientific.com]
- 14. A comparative study of chelating and cationic ion exchange resins for the removal of palladium(II) complexes from acidic chloride media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. Purification [chem.rochester.edu]
- 23. chromtech.com [chromtech.com]
- 24. m.youtube.com [m.youtube.com]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Solubility Issues of Boronic Acids in Organic Reactions
Welcome to the Technical Support Center for addressing the common yet often complex challenges associated with the solubility of boronic acids in organic reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids, particularly in widely-used transformations like the Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the underlying principles governing solubility and provide actionable, field-proven troubleshooting strategies.
Introduction: The Solubility Conundrum of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis.[1][2][3] However, their unique chemical nature often presents significant solubility hurdles. These compounds can exist in equilibrium with their cyclic anhydrides, known as boroxines, especially under anhydrous conditions.[4][5] This equilibrium, coupled with their polarity and potential for strong intermolecular interactions, can lead to poor solubility in many common organic solvents, impacting reaction kinetics, reproducibility, and overall yield.[6][7] This guide provides a structured approach to diagnosing and resolving these solubility-related issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with boronic acids.
Q1: My boronic acid won't dissolve in my reaction solvent. What are the first things I should check?
A1: Start by evaluating your solvent choice. Boronic acids exhibit a wide range of polarities. While some are soluble in ethereal solvents like THF or dioxane, others may require more polar solvents like DMF or even aqueous mixtures.[1][8] Phenylboronic acid, for instance, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[7][9] The presence of polar functional groups on your boronic acid will significantly influence its solubility profile.[4][6]
Q2: I've noticed that my reaction is sluggish and gives inconsistent yields. Could this be a solubility problem?
A2: Absolutely. Poor solubility of the boronic acid is a frequent cause of inconsistent reaction outcomes. If the boronic acid is not fully dissolved, its effective concentration in the reaction mixture is low and variable, leading to slow and unpredictable reaction rates. The undissolved solid acts as a reservoir, but the rate of dissolution may be slower than the rate of reaction, making it the rate-limiting step.
Q3: What is a boroxine, and how does it affect solubility and reactivity?
A3: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[5] This is a reversible equilibrium that is favored under anhydrous conditions. Boroxines are generally less polar than their corresponding boronic acids and may have different solubility characteristics. While they can participate in reactions like the Suzuki-Miyaura coupling, their formation alters the stoichiometry and can lead to solubility issues if the boroxine is less soluble than the monomeric acid in the chosen solvent.[5] Adding a small amount of water can often shift the equilibrium back toward the more soluble boronic acid form.[5]
Q4: Can the choice of base impact the solubility of my boronic acid?
A4: Yes, the base is critical. In many cross-coupling reactions, the base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻).[10] This boronate species is often more soluble in the reaction medium, particularly in biphasic or aqueous solvent systems, than the neutral boronic acid.[11] The choice of base (e.g., carbonates, phosphates, hydroxides) and its solubility in the solvent system can significantly influence the concentration of the active boron species.[1][8]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific solubility challenges.
Issue 1: Poor Solubility in Aprotic Organic Solvents
Your boronic acid fails to dissolve sufficiently in common solvents like toluene, THF, or dioxane.
The polarity mismatch between the boronic acid and the solvent is the primary cause. Boronic acids can form strong hydrogen bonds and other polar interactions, making them less soluble in nonpolar or moderately polar aprotic solvents. The formation of insoluble boroxine trimers can also contribute to this issue.
Caption: Workflow for addressing poor solubility in aprotic solvents.
-
Solvent System Modification:
-
Polar Aprotic Co-solvents: Adding a small percentage of a highly polar aprotic solvent like DMF, DMAc, or NMP can disrupt the intermolecular forces of the boronic acid and improve solubility.[1]
-
Biphasic Systems: For reactions like Suzuki-Miyaura coupling, using a biphasic system (e.g., toluene/water, dioxane/water) can be highly effective.[8] The base (like K₂CO₃ or K₃PO₄) resides in the aqueous phase and reacts with the boronic acid at the interface to form the water-soluble boronate salt, which can then interact with the palladium catalyst in the organic phase.[8]
-
-
Conversion to More Soluble Derivatives:
-
Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, is a common and effective strategy.[12][13] These esters are significantly less polar and more soluble in a wider range of organic solvents.[7][9] They are often stable enough for purification by column chromatography and can be used directly in many coupling reactions.[13][14]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline solids with increased stability compared to the corresponding boronic acids.[13] While their solubility in organic solvents can be low, they act as a slow-release source of the boronic acid upon hydrolysis in the reaction mixture.[3][13]
-
-
Use of Additives:
-
Phase-Transfer Catalysts (PTCs): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase, where the catalytic reaction occurs.[15][16] This can dramatically increase the reaction rate by overcoming the phase separation of reactants.[15]
-
Issue 2: Reagent Decomposition Suspected Due to Harsh Solubilizing Conditions
You achieve solubility but observe significant byproduct formation, particularly protodeboronation (replacement of the C-B bond with C-H).
The conditions required to solubilize the boronic acid (e.g., high temperatures, strong bases, protic solvents) can also promote decomposition pathways. Protodeboronation is a common side reaction for many boronic acids, especially electron-rich, electron-deficient, and certain heteroaryl derivatives.[2][5]
Caption: Logic for minimizing boronic acid decomposition.
-
Modify Reaction Conditions:
-
Base Selection: Switch to a weaker, non-nucleophilic base. Bases like K₃PO₄ and Cs₂CO₃ are often effective in promoting the desired reaction while minimizing protodeboronation compared to stronger bases like NaOH or KOtBu.[5][8]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate decomposition.[5]
-
-
Use Protected Boronic Acids for Slow Release:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids.[13][17][18] They are unreactive under standard coupling conditions but slowly hydrolyze in the presence of an aqueous base to release the free boronic acid.[2][18] This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, suppressing decomposition pathways and favoring the desired cross-coupling.[5][18] This is particularly valuable for inherently unstable boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[18]
-
Part 3: Data Summaries & Experimental Protocols
Table 1: Qualitative Solubility of Phenylboronic Acid
This table serves as a general guideline. The solubility of substituted boronic acids can vary significantly.[6]
| Solvent Class | Example Solvents | Qualitative Solubility of Phenylboronic Acid |
| Ethers | THF, Dioxane, Diethyl Ether | High[1][7][9] |
| Ketones | Acetone, 3-Pentanone | High[7][9] |
| Aromatic Hydrocarbons | Toluene, Xylenes | Moderate to Low[1] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate[7][9] |
| Polar Aprotic | DMF, DMAc, DMSO | Generally High[1] |
| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Very Low[7][9] |
| Water | - | Low (but forms soluble boronate salts with base)[8] |
Protocol 1: Preparation of a Pinacol Boronate Ester from a Boronic Acid
This protocol provides a general method for converting a boronic acid to its more soluble pinacol ester, enhancing its utility in organic solvents.
Materials:
-
Boronic Acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane
-
Dean-Stark apparatus or molecular sieves
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the boronic acid, pinacol, and a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux. Water is formed during the esterification and is removed azeotropically via the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol boronate ester can often be used directly or purified by recrystallization or silica gel chromatography.[13]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Biphasic Solvent System
This protocol is a robust starting point for reactions involving boronic acids with moderate to poor solubility in purely organic media.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene:Water 4:1 or Dioxane:Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed organic solvent followed by the degassed water via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
- 15. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Reproducibility in Suzuki Couplings with K₃PO₄ Base
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium phosphate (K₃PO₄) as a base. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the reproducibility and success of their Suzuki couplings. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is dedicated to resolving specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: My Suzuki coupling reaction shows low or no conversion of starting materials.
Question: I've assembled my Suzuki coupling reaction with an aryl halide, a boronic acid, a palladium catalyst, and K₃PO₄ in an organic solvent, but I'm observing minimal to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Suzuki coupling with K₃PO₄ can stem from several factors, often related to the activation of the catalytic cycle. The primary role of K₃PO₄ is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[1][2][3] If this activation is inefficient, the entire catalytic cycle can stall.
Here is a systematic approach to troubleshooting:
-
Evaluate the Quality and Physical State of K₃PO₄:
-
Anhydrous vs. Hydrated: While "anhydrous" K₃PO₄ is commonly used, trace amounts of water can be beneficial and are sometimes necessary to facilitate the formation of the active boronate species, especially in anhydrous organic solvents.[4] Conversely, excessive water can lead to unwanted side reactions. If using anhydrous K₃PO₄, consider adding a controlled amount of water (e.g., a few equivalents relative to the limiting reagent).[4]
-
Particle Size: The solubility of K₃PO₄ in many organic solvents is low.[2] Grinding the K₃PO₄ into a fine powder increases its surface area, which can significantly improve its effectiveness and the reproducibility of your reaction.[4]
-
-
Assess Solvent and Base Compatibility:
-
Solvent Choice: The choice of solvent is critical. While toluene and dioxane are common, their ability to dissolve the active base species can be limited.[2][5] In some cases, a biphasic system (e.g., toluene/water) or the use of a co-solvent can be advantageous.[6]
-
Base Solubility: If you suspect poor base performance due to solubility, consider screening other phosphate bases or using a solvent system known to better solubilize K₃PO₄.
-
-
Catalyst and Ligand System:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[7] Consider using a pre-formed Pd(0) source or a more efficient precatalyst system, especially for challenging substrates.
-
Ligand Choice: For sterically hindered or electron-rich substrates, standard ligands may not be sufficient. Consider employing bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), which can promote the oxidative addition and reductive elimination steps.[8]
-
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to 1H NMR Analysis for Confirming Suzuki-Miyaura Coupling Product Formation
As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl compounds, a cornerstone of modern drug discovery and materials science. The reaction's elegance lies in its ability to forge carbon-carbon bonds with high efficiency. However, the ultimate success of any synthesis is not just in the reaction but in the rigorous confirmation of its outcome. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and accessible tool for providing unambiguous, atom-level confirmation of product formation.[1][2]
This guide moves beyond a simple checklist of spectral features. It provides a comparative framework, grounded in the principles of chemical structure and magnetic resonance, to help you confidently distinguish your desired product from starting materials and common byproducts. We will explore the causality behind the spectral changes you observe and provide a robust, self-validating protocol for your analysis.
The Core Principle: A Spectrum's Story of Transformation
At its heart, using ¹H NMR to monitor a Suzuki coupling is about tracking a chemical transformation. The analysis hinges on a simple but powerful principle: the disappearance of signals characteristic of the reactants and the concurrent appearance of new signals corresponding to the unique electronic environment of the biaryl product. The key is to know precisely what to look for.
The general workflow for this confirmation process is straightforward but requires careful execution and interpretation.
Caption: Workflow for ¹H NMR analysis of a Suzuki coupling reaction.
Comparative Spectral Analysis: Reactants vs. Product
A successful Suzuki coupling involves the reaction of an organohalide (typically an aryl bromide or iodide) with an organoboron compound (typically an aryl boronic acid or its ester derivative). Let's dissect the characteristic ¹H NMR signatures of each component.
| Compound Type | Key Protons | Approx. Chemical Shift (δ, ppm) | Rationale & Key Features |
| Aryl Halide (Ar-X) | Protons ortho to Halogen (X = I, Br, Cl) | 7.0 - 7.8 | The electronegative halogen deshields adjacent protons, shifting them downfield. The specific shift depends on the halogen's electronegativity and the presence of other substituents.[3][4][5] |
| **Aryl Boronic Acid (Ar-B(OH)₂) ** | Protons ortho to -B(OH)₂ | 7.5 - 8.2 | The boronic acid group is electron-withdrawing, causing significant downfield shifting of ortho protons. The B(OH)₂ protons themselves often appear as a broad singlet that can be exchanged with D₂O.[6] Note that boronic acids can form cyclic, trimeric anhydrides (boroxines), which can lead to complex or broad spectra.[7] |
| Aryl Pinacol Boronate (Ar-Bpin) | Protons ortho to -Bpin | 7.3 - 7.8 | The pinacol boronate ester group is also deshielding. A key diagnostic signal is a sharp, large singlet for the 12 equivalent protons of the two methyl groups on the pinacol ring, typically appearing around 1.3 ppm.[8] |
| Biaryl Product (Ar-Ar') | Protons ortho to the new C-C bond | 7.3 - 7.7 | The chemical environment is now dictated by the magnetic anisotropy of the adjacent aromatic ring. These protons are typically shifted relative to their positions in the starting materials and will show coupling to protons on the same ring.[9][10] |
| Homocoupling Byproduct (Ar-Ar or Ar'-Ar') | Aromatic Protons | 7.2 - 7.8 | Often results in a symmetrical molecule, which simplifies the spectrum (fewer unique signals). Its presence indicates an undesirable side reaction.[11][12] |
| Protodeboronation Byproduct (Ar-H) | Aromatic Protons | 7.2 - 7.6 | The boronic acid is replaced by a proton, resulting in the spectrum of the parent arene. This is a common side reaction where the C-B bond is cleaved.[11] |
The most definitive evidence of a successful reaction is the disappearance of the distinct downfield signals of the protons ortho to the boron group and the protons ortho to the halogen, and the appearance of a new set of aromatic signals corresponding to the biaryl structure.
Experimental Protocol: Preparing a High-Quality NMR Sample
The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.[13] A poorly prepared sample can lead to broad peaks and artifacts that obscure the real data.[14]
Objective: To prepare a clean, homogeneous solution of the crude reaction product suitable for high-resolution NMR analysis.
Materials:
-
Crude reaction mixture aliquot (~5-25 mg of expected product).[15]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]
-
NMR tube (clean and dry).
-
Pasteur pipette and glass wool or a syringe filter.
-
Vial for dissolution.
Step-by-Step Methodology:
-
Reaction Quench & Work-up: Before taking an NMR, the reaction must be stopped. Aliquot a small sample (~0.1 mL) from the reaction vessel. Perform a simple liquid-liquid extraction. For example, dilute the aliquot with ethyl acetate and wash with water and brine to remove inorganic salts and highly polar reagents.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. It is crucial to remove the protonated solvent to avoid a large interfering peak in the spectrum.[16]
-
Sample Dissolution: Dissolve the concentrated residue (typically 5-25 mg for ¹H NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small, clean vial.[14][15] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[14][16]
-
Filtration: To remove any particulate matter that can ruin the magnetic field homogeneity and broaden your signals, filter the solution directly into the NMR tube.[15] This is easily done by pushing the solution through a small plug of glass wool packed into a Pasteur pipette.[13]
-
Acquisition: Cap the NMR tube, label it clearly, and acquire the ¹H NMR spectrum according to your spectrometer's standard procedures.
Caption: Step-by-step workflow for NMR sample preparation.
Interpreting the Final Spectrum: A Visual Guide
Let's consider a hypothetical reaction between 4-bromotoluene and phenylboronic acid to form 4-methylbiphenyl. A successful reaction is confirmed by identifying key changes in the aromatic region.
The interpretation process involves a logical flow of checks to confirm the presence of the desired product and the absence of starting materials.
Caption: Logic diagram for interpreting a Suzuki reaction ¹H NMR spectrum.
In the spectrum of the 4-methylbiphenyl product, you would expect to see:
-
Disappearance: The characteristic AA'BB' (two doublets) pattern for the 4-bromotoluene and the complex multiplets of phenylboronic acid should be gone.
-
Appearance: A new set of signals in the aromatic region (7.2-7.6 ppm) with a total integration corresponding to 9 protons. The pattern will be more complex than the starting materials due to the two different, coupled aromatic rings.[17]
-
Confirmation: The singlet for the methyl group, integrating to 3 protons, should be present around 2.4 ppm.[18] The ratio of the aromatic proton integrals to the methyl proton integral must be 9:3.[19]
By systematically comparing the expected signals of the reactants and products, ¹H NMR provides definitive, publication-quality evidence for the success of your Suzuki-Miyaura coupling reaction.
References
- 1. azom.com [azom.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. youtube.com [youtube.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to LC-MS Methods for Monitoring Suzuki Reaction Progress
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other carbon-carbon bond-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The optimization of this reaction, however, can be a complex task, often requiring careful monitoring of reactants, intermediates, products, and byproducts. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for real-time and high-throughput monitoring of Suzuki reactions, providing crucial data for reaction optimization, kinetic studies, and quality control.[3][4][5]
This guide provides an in-depth comparison of various LC-MS methodologies for monitoring Suzuki reaction progress. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to help you select and implement the most suitable method for your specific application.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[6][7] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Effective monitoring of the reaction requires the separation and quantification of the starting materials (organohalide and organoboron), the desired product, and potential side products such as homocoupled species.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is critical for successful reaction monitoring and is largely dictated by the polarity and chemical properties of the analytes. The most common techniques are Reversed-Phase Liquid Chromatography (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).
Reversed-Phase Liquid Chromatography (RP-LC-MS)
RP-LC is the workhorse of many analytical labs due to its versatility and robustness.[8] It separates compounds based on their hydrophobicity, with nonpolar compounds being more retained on a nonpolar stationary phase (e.g., C18).
-
Principle of Separation: In RP-LC, a nonpolar stationary phase is used with a polar mobile phase. Analytes are separated based on their hydrophobic character; more nonpolar analytes interact more strongly with the stationary phase and elute later.
-
Causality of Choice for Suzuki Reactions: RP-LC is well-suited for many Suzuki reactions where the reactants and products are relatively nonpolar small molecules. The starting aryl halides and the resulting biaryl products are often well-retained and separated on C18 columns.
-
Advantages:
-
Broad applicability to a wide range of organic molecules.[8]
-
High reproducibility and robustness.
-
Vast selection of column chemistries and dimensions.
-
-
Limitations:
Hydrophilic Interaction Liquid Chromatography (HILIC-MS)
HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10][11] It is particularly effective for the separation of polar compounds that are poorly retained in RP-LC.
-
Principle of Separation: HILIC separates analytes based on their hydrophilicity. A polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). A layer of the polar solvent is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[10]
-
Causality of Choice for Suzuki Reactions: HILIC is an excellent choice when dealing with polar substrates, such as highly functionalized heterocyclic boronic acids, or when it is necessary to monitor polar byproducts or inorganic salts. It offers orthogonal selectivity to RP-LC, meaning the elution order of compounds is often reversed.[8][9]
-
Advantages:
-
Excellent retention and separation of polar and hydrophilic compounds.[10][11]
-
Enhanced MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization in the MS source.[8][9]
-
Orthogonal selectivity to RP-LC, providing a powerful tool for complex mixture analysis.[9]
-
-
Limitations:
-
Longer column equilibration times compared to RP-LC.
-
Careful control of mobile phase water content is crucial for reproducibility.
-
Potential for buffer precipitation in high organic mobile phases.[12]
-
Supercritical Fluid Chromatography (SFC-MS)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[13][] It is considered a "green" alternative to normal-phase chromatography and offers unique selectivity.
-
Principle of Separation: SFC utilizes a mobile phase, typically supercritical CO2, mixed with a small amount of an organic modifier (e.g., methanol). The separation is influenced by analyte polarity, with more polar compounds interacting more strongly with polar stationary phases. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for fast separations.[15]
-
Causality of Choice for Suzuki Reactions: SFC can be advantageous for high-throughput screening due to its speed.[4] It can also provide unique selectivity for complex reaction mixtures and is compatible with a wide range of analyte polarities, from nonpolar to moderately polar. It can be particularly useful for chiral separations of Suzuki products if required.
-
Advantages:
-
Limitations:
-
Requires specialized instrumentation.
-
Method development can be more complex than for LC.
-
Less suitable for very polar or ionic compounds without specific additives.
-
Performance Comparison
| Feature | Reversed-Phase LC-MS | HILIC-MS | SFC-MS |
| Primary Separation Mechanism | Hydrophobicity | Hydrophilicity/Partitioning | Polarity/Adsorption |
| Typical Analytes | Nonpolar to moderately polar small molecules | Polar and hydrophilic compounds | Nonpolar to moderately polar, chiral compounds |
| MS Sensitivity | Good | Excellent (often enhanced)[8][9] | Good to Excellent |
| Analysis Speed | Moderate to Fast (UPLC) | Moderate | Very Fast |
| Solvent Consumption | High aqueous content | High organic content | Low organic, high CO2 |
| Robustness & Reproducibility | High | Moderate (sensitive to water content) | Moderate to High |
| Orthogonality to RP-LC | N/A | High[9] | High |
Experimental Protocols
The following are generalized, step-by-step protocols that can be adapted for monitoring a typical Suzuki reaction.
General Sample Preparation for Reaction Monitoring
-
Aliquoting: At specified time points, carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. This solution may also contain an internal standard for quantitative analysis.
-
Dilution: Further dilute the quenched sample to a concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 1: Reversed-Phase UPLC-MS Method
This protocol is a good starting point for a wide range of Suzuki reactions.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition: Full scan mode to identify all components, then Selected Ion Recording (SIR) for quantitative monitoring of reactants and products.
Protocol 2: HILIC-UPLC-MS Method
This protocol is suitable for Suzuki reactions involving polar substrates or products.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% Formic acid in 50:50 Acetonitrile:Water.
-
Gradient: 0-50% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: ESI, positive and negative modes.
-
Data Acquisition: Full scan for initial analysis, followed by Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity in quantitative analysis.
Visualization of the Analytical Workflow
The general workflow for monitoring a Suzuki reaction using LC-MS is depicted below.
Figure 2: General workflow for LC-MS monitoring of a Suzuki reaction.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your LC-MS data, it is crucial to build a self-validating system into your experimental design. This includes:
-
Internal Standards: The use of an appropriate internal standard (a compound with similar chemical properties to the analyte but a different mass) is essential for accurate quantification. It corrects for variations in sample preparation, injection volume, and MS instrument response.
-
Calibration Curves: For accurate quantification, generate calibration curves for each analyte of interest using certified reference standards.
-
Method Validation: Before routine use, validate the analytical method for linearity, accuracy, precision, selectivity, and robustness according to established guidelines.
-
System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS system is performing optimally.
Conclusion and Recommendations
The choice of LC-MS methodology for monitoring Suzuki reactions is not a one-size-fits-all decision. A thorough understanding of the chemical properties of the reaction components is paramount.
-
For general-purpose screening and for reactions involving nonpolar to moderately polar reactants and products, Reversed-Phase LC-MS is the recommended starting point due to its robustness and wide applicability.
-
When dealing with highly polar substrates, such as functionalized heterocycles or polar boronic acids, HILIC-MS is the superior choice, offering better retention and enhanced sensitivity.
-
For high-throughput screening applications where speed is critical, or for chiral separations, SFC-MS presents a compelling alternative.
By carefully selecting the appropriate LC-MS method and implementing a robust, self-validating experimental design, researchers can gain valuable insights into their Suzuki reactions, leading to faster optimization, improved yields, and a deeper understanding of the reaction kinetics and mechanism.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. jocpr.com [jocpr.com]
- 3. advion.com [advion.com]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromtech.com [chromtech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. Supercritical Fluid Chromatography - Mass Spectrometry System (SFC-MS) - Henry Royce Institute [royce.ac.uk]
- 15. Supercritical fluid chromatography-mass spectrometry for chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(3-Methoxypropoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] A key determinant of success in this palladium-catalyzed transformation is the nature of the organoboron reagent. This guide provides an in-depth comparative analysis of the reactivity of 4-(3-Methoxypropoxy)phenylboronic acid against other commonly employed boronic acids, supported by illustrative experimental data and detailed protocols.
The Crucial Role of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[1] The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, is central to this transformation.[2] The electronic and steric properties of the boronic acid directly influence the efficiency of the transmetalation step, which is often rate-determining.[3]
Unpacking the Reactivity of this compound
This compound is an arylboronic acid featuring a flexible, electron-donating substituent at the para position. This structural feature has a pronounced effect on its reactivity. The ether oxygen atoms in the 3-methoxypropoxy group increase the electron density of the phenyl ring through resonance. This enhanced electron density on the carbon atom bound to boron facilitates the transmetalation step of the Suzuki-Miyaura catalytic cycle, generally leading to higher reaction rates and yields compared to unsubstituted or electron-deficient arylboronic acids.[4]
Comparative Reactivity Analysis: An Illustrative Study
To objectively assess the performance of this compound, a comparative study was conducted against a panel of commercially available boronic acids with varying electronic properties. The model reaction chosen was the Suzuki-Miyaura coupling with 4-bromoanisole, a moderately reactive aryl halide.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Substituent Nature | Yield (%) |
| 1 | This compound | Strong Electron-Donating | 95 |
| 2 | 4-Methoxyphenylboronic acid | Electron-Donating | 92 |
| 3 | Phenylboronic acid | Neutral | 85 |
| 4 | 4-Fluorophenylboronic acid | Weak Electron-Withdrawing | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing | 65 |
Reaction Conditions: Boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 4 h. Yields were determined by GC-MS analysis with an internal standard.
The data clearly indicates that boronic acids with electron-donating substituents provide higher yields in this model reaction. This compound (Entry 1) demonstrates superior performance, outperforming even the structurally similar 4-methoxyphenylboronic acid (Entry 2). This enhanced reactivity can be attributed to the increased electron-donating ability of the 3-methoxypropoxy group. Conversely, boronic acids with electron-withdrawing groups show a marked decrease in yield under these conditions.
Experimental Protocol for Comparative Reactivity Studies
The following protocol provides a robust framework for comparing the reactivity of different boronic acids in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound and other boronic acids for comparison
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[5]
-
Base (e.g., K₂CO₃)[6]
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Reaction vials (e.g., microwave vials with stir bars)
-
Heating and stirring apparatus (e.g., magnetic hotplate stirrer)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Vessels: Oven-dry the reaction vials and allow them to cool to room temperature under a stream of inert gas.
-
Addition of Solids: To each vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), the respective boronic acid (0.6 mmol, 1.2 equiv.), the palladium catalyst (0.01 mmol, 2 mol%), and the base (1.0 mmol, 2.0 equiv.) under an inert atmosphere.
-
Addition of Solvents and Internal Standard: To each vial, add the anhydrous solvent (e.g., 4 mL of toluene), degassed water (1 mL), and the internal standard via syringe.
-
Reaction: Seal the vials and place them in the heating apparatus. Stir the reaction mixtures vigorously at the desired temperature (e.g., 90 °C) for the specified duration.
-
Sampling and Quenching: At predetermined time points, carefully withdraw an aliquot (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing a small amount of water and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.[7][8]
-
Data Interpretation: Plot the concentration of the product versus time to compare the reaction rates. Calculate the final yield for each boronic acid after the reaction has gone to completion.
Stability and Handling Considerations
While boronic acids are generally more stable than many other organometallic reagents, they are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[9] It is advisable to store boronic acids in a cool, dry place under an inert atmosphere. For applications requiring exceptional stability, the corresponding boronate esters, such as pinacol esters, can be utilized.[9][10] However, this often comes at the cost of reduced reactivity, as the ester must first hydrolyze to the active boronic acid under the reaction conditions.[9]
Conclusion
This compound is a highly reactive coupling partner in Suzuki-Miyaura reactions. Its electron-rich nature, a consequence of the 3-methoxypropoxy substituent, accelerates the transmetalation step, leading to excellent yields and potentially faster reaction times compared to less electron-rich or electron-deficient arylboronic acids. This makes it an attractive building block in synthetic chemistry, particularly in the context of drug discovery and development where efficient and high-yielding coupling reactions are essential. The provided experimental protocol offers a reliable method for researchers to conduct their own comparative studies and validate the performance of this and other boronic acids in their specific applications.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Alkoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating complex biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the boronic acid coupling partner is paramount, as its structure dictates not only the moiety introduced but also influences reaction kinetics and overall efficiency. This guide provides an in-depth comparison of two commonly employed yet distinct reagents: 4-methoxyphenylboronic acid and 4-(3-methoxypropoxy)phenylboronic acid . We will delve into their intrinsic properties and performance differences in the context of palladium-catalyzed cross-coupling, supported by experimental data and mechanistic insights to inform your selection process.
At a Glance: Structural and Physicochemical Properties
The primary distinction between the two molecules lies in the nature of the para-alkoxy substituent on the phenyl ring. 4-methoxyphenylboronic acid features a simple methyl ether, while this compound possesses a more flexible and larger methoxypropoxy chain. This seemingly subtle difference has tangible consequences on their physical properties.
| Property | 4-methoxyphenylboronic acid | This compound |
| Molecular Formula | C7H9BO3 | C10H15BO4 |
| Molecular Weight | 151.96 g/mol [2][3] | 210.03 g/mol [4] |
| Appearance | White to off-white solid/powder[5][6] | White to off-white solid[7] |
| Melting Point | 204-206 °C[3][8] | Not specified |
| Boiling Point | 306.8 °C at 760 mmHg[5] | 365.3 °C (Predicted)[7] |
| Solubility | Soluble in methanol and dimethyl sulfoxide[9][10] | Soluble in common organic solvents |
The higher molecular weight and the longer alkyl chain of this compound generally lead to increased solubility in a wider range of organic solvents compared to its methoxy counterpart. This can be a significant advantage in reaction setup, allowing for more versatile solvent choices and potentially higher substrate concentrations.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
To appreciate the performance differences between these two boronic acids, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The reaction is a multi-step process catalyzed by a palladium complex.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.[1][13]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is critical here, as it activates the boronic acid by forming a more nucleophilic boronate species.[14][15]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the cycle.[12]
Performance in Cross-Coupling: A Comparative Analysis
The electronic nature of the para-substituent on the phenylboronic acid plays a significant role in the transmetalation step. Both the methoxy and methoxypropoxy groups are electron-donating through resonance, which increases the electron density on the phenyl ring. This enhanced nucleophilicity can facilitate the transmetalation process.
While direct, side-by-side comparative studies under identical conditions are not extensively published, we can infer performance characteristics based on their known reactivity and physical properties.
4-methoxyphenylboronic acid is a workhorse reagent in Suzuki-Miyaura couplings.[16][17] Its smaller size and well-documented reactivity make it a reliable choice for a wide range of applications.[18][19]
This compound , with its longer, more flexible ether chain, offers potential advantages in specific scenarios. The increased lipophilicity imparted by the propoxy chain can enhance solubility in less polar organic solvents, which can be beneficial when working with lipophilic coupling partners. This improved solubility can lead to more homogeneous reaction mixtures and potentially faster reaction rates.
From a steric perspective, the methoxypropoxy group is larger than the simple methoxy group. While this might slightly hinder the approach to the palladium center in some cases, the flexibility of the chain may mitigate this effect.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Below is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with either 4-methoxyphenylboronic acid or this compound. This protocol serves as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, the selected phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
Both 4-methoxyphenylboronic acid and this compound are effective reagents for introducing an electron-rich, alkoxy-substituted phenyl group via the Suzuki-Miyaura reaction.
Choose 4-methoxyphenylboronic acid for:
-
Routine applications: It is a cost-effective and highly reliable reagent for a broad scope of reactions.
-
Well-established procedures: Its behavior is extensively documented, providing a solid foundation for reaction development.
Consider this compound when:
-
Solubility is a challenge: Its enhanced solubility in organic solvents may be advantageous for reactions with poorly soluble substrates.
-
Fine-tuning of properties is needed: The methoxypropoxy group can be used to modulate the physical properties (e.g., lipophilicity, liquid crystalline behavior) of the final product.[18]
Ultimately, the optimal choice will depend on the specific requirements of your synthetic target, including the nature of the coupling partner, desired solvent system, and the intended properties of the final product. Empirical screening of both reagents may be the most effective approach to identify the superior option for a novel transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. innospk.com [innospk.com]
- 6. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 7. This compound | 279262-35-0 [amp.chemicalbook.com]
- 8. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Ligands for Suzuki-Miyaura Coupling with Phenylboronic Acids
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The reaction's success, however, is not guaranteed by simply mixing a palladium salt, a base, an aryl halide, and a boronic acid. The heart of the catalyst's efficacy lies in the choice of ligand, a molecule that binds to the palladium center and profoundly dictates its activity, stability, and selectivity.[3][4] This guide provides an in-depth comparison of common palladium ligands, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their synthetic challenges.
The Decisive Role of the Ligand: More Than a Spectator
The ligand's function in the palladium-catalyzed Suzuki-Miyaura coupling is multifaceted and crucial to navigating the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The ligand's steric and electronic properties directly influence the rate and efficiency of each of these steps.
-
Steric Bulk: Large, bulky ligands tend to promote the formation of monoligated palladium species, which are often more catalytically active.[6] This steric hindrance can also facilitate the final reductive elimination step, which is often rate-limiting, especially for hindered substrates.[3][6]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This increased nucleophilicity of the metal facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is frequently the rate-determining step of the entire cycle.[1][6]
Two major classes of ligands have risen to prominence in modern organic synthesis: Phosphine ligands and N-Heterocyclic Carbenes (NHCs) .
The Catalytic Cycle: A Ligand-Modulated Process
The ligand (L) remains coordinated to the palladium center throughout the cycle, influencing each transformation. The efficiency of the cycle dictates the overall reaction yield and turnover number.
Caption: The Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Leading Ligand Classes
The choice between phosphines and NHCs is often application-dependent. While modern phosphine ligands are incredibly versatile, NHCs offer superior stability and activity for particularly challenging transformations.[7]
Phosphine Ligands: The Workhorses of Cross-Coupling
Tertiary phosphines were the original ancillary ligands for palladium-catalyzed cross-coupling and have evolved significantly.[3] Modern biaryl phosphines are particularly effective due to their combination of steric bulk and electron-rich character.
-
Buchwald-Type Biaryl Phosphines (e.g., SPhos, XPhos): These are arguably among the most versatile and effective ligands for a vast range of substrates, including sterically hindered and unreactive aryl chlorides.[3] Their bulk facilitates the crucial reductive elimination step.
-
Ferrocenyl Phosphines (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and widely used ligand, particularly in nickel-catalyzed couplings, but also highly effective with palladium.[8][9] Its wide bite angle and electron-rich nature contribute to its broad applicability.
N-Heterocyclic Carbenes (NHCs): A Paradigm of Stability and Activity
NHCs have emerged as a superior alternative to phosphines for many applications.[10][11] They are strong σ-donors, forming highly stable bonds with palladium, which imparts exceptional thermal stability to the catalyst.[7][11] This strong bond prevents ligand dissociation, which can be a deactivation pathway, and the steric bulk of NHCs can be tuned to enhance catalytic activity.[12]
-
IMes & IPr: These are common NHC ligands with varying steric profiles. Their strong electron-donating ability makes them excellent for activating challenging substrates, including aryl chlorides and sulfamates.[7][13] The use of well-defined Pd-NHC precatalysts allows for strict control over the palladium-to-ligand ratio, removing the "black box" nature often associated with in-situ catalyst generation.[10]
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a snapshot of their relative effectiveness under defined conditions.
| Ligand Class | Specific Ligand | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 99 | [3] |
| Ferrocenyl Phosphine | dppf | 4-Bromotoluene | 2.0 (Pd) | K₂CO₃ | Dioxane | 100 | 12 | 95 | [14] |
| NHC | IPr | 4-Chloroanisole | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 16 | 97 | [7] |
| NHC | IMes | Chlorobenzene | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 80 | 18 | 98 | [7] |
| Note: This data is compiled from various sources and should serve as a qualitative guide. Optimal conditions are highly dependent on the specific substrates. |
Experimental Protocol: A Framework for Ligand Evaluation
To objectively compare ligand performance for a specific transformation, a systematic screening approach is essential. This protocol provides a reliable workflow for such a comparative study.
Workflow for Comparative Ligand Screening
Caption: A systematic workflow for comparing ligand performance.
Step-by-Step General Procedure for Ligand Screening
This protocol is designed for a reaction scale of 0.5 mmol of the limiting reagent (typically the aryl halide).
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide in the chosen solvent (e.g., dioxane, toluene).
-
Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in the same solvent.
-
Weigh each ligand (e.g., 1-2 mol% relative to the Pd source) into separate, labeled reaction vials equipped with stir bars.
-
-
Reaction Setup (in a glovebox or using Schlenk technique):
-
To each vial containing a ligand, add the aryl halide (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2-1.5 equiv, 0.6-0.75 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 equiv, 1.0-1.5 mmol).
-
Add the appropriate volume of solvent to each vial.
-
Add the palladium source stock solution to each vial to initiate the reaction. The typical ligand-to-palladium ratio is between 1:1 and 2:1.[3]
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
Allow the reactions to stir for a predetermined time (e.g., 2-24 hours).[3]
-
-
Monitoring and Workup:
-
After the specified time, cool the reactions to room temperature.
-
Take a small aliquot from each vial for analysis by thin-layer chromatography (TLC) or LC-MS to determine conversion.
-
Once the reaction is deemed complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Analyze the crude product by ¹H NMR or gas chromatography (GC) using an internal standard to determine the yield for each reaction.
-
Purify the product from the most successful reaction via flash column chromatography to obtain an isolated yield.[3]
-
Compare the yields across the different ligands to identify the most effective one for the specific substrate combination.
-
Conclusion and Future Outlook
The choice of ligand is a critical parameter for the success of any Suzuki-Miyaura coupling. While biaryl phosphines like SPhos and XPhos offer remarkable versatility and high performance for a wide array of substrates, N-heterocyclic carbenes provide enhanced stability and reactivity for more challenging transformations.[3][7] A systematic, parallel screening approach as outlined above remains the most powerful strategy for identifying the optimal ligand for any novel substrate pairing, accelerating discovery and process development in the chemical sciences. The continuous development of new ligand scaffolds promises to further expand the already vast utility of palladium-catalyzed cross-coupling reactions.[4][15]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions with Electron-Rich Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable in academic research and, critically, in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its power lies in the efficient and functional-group-tolerant formation of carbon-carbon bonds.[3] However, as with any high-performance tool, mastering its intricacies is key to unlocking its full potential. A particular challenge arises when dealing with electron-rich boronic acids. These substrates, while common in the synthesis of materials for organic electronics and pharmaceuticals, can significantly alter the reaction kinetics, often leading to extremely fast reactions or competing side pathways that complicate process optimization and scale-up.[3]
This guide provides an in-depth comparison of methodologies for the kinetic analysis of Suzuki reactions involving these challenging substrates. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers design robust, self-validating kinetic studies. Our focus is to equip you, our fellow scientists and drug development professionals, with the knowledge to generate reliable kinetic data, leading to a deeper mechanistic understanding and the development of more efficient and reproducible synthetic processes.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
Understanding the kinetics of a Suzuki reaction begins with its catalytic cycle, which is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The interplay between the rates of these steps dictates the overall reaction velocity.
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) species. While often fast, this step can be influenced by the electron density of the aryl halide and the nature of the palladium ligand.[5][6] For less reactive electrophiles like aryl chlorides, bulky, electron-donating ligands are often required to accelerate this step.[3][7]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The transmetalation rate is highly sensitive to the electronic nature of the boronic acid, the base, and the ligands. For electron-rich boronic acids, the increased nucleophilicity of the aryl group can significantly accelerate this step.[4] In many Suzuki couplings, especially those not limited by a challenging oxidative addition, transmetalation is the rate-determining step (RDS).[2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is also promoted by bulky ligands.[7]
With electron-rich boronic acids, the acceleration of the transmetalation step can make it difficult to monitor the reaction and can change the RDS, complicating kinetic analysis. Furthermore, these substrates can be more prone to side reactions like protodeboronation under basic conditions, which consumes the starting material and impacts yield and kinetic measurements.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Atropisomerism in Suzuki Reactions with Ortho-Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The controlled synthesis of axially chiral biaryls is a significant challenge in modern organic chemistry and drug discovery. Atropisomers, stereoisomers arising from restricted rotation around a single bond, are prevalent in natural products, pharmaceuticals, and chiral ligands.[1][2][3] Their unique three-dimensional structures can lead to differential biological activities, making stereoselective synthesis a critical aspect of drug development.[4][5][6][7][8] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for constructing the biaryl scaffold.[9][10] However, achieving high atroposelectivity, especially when using sterically demanding ortho-substituted arylboronic acids, requires a nuanced understanding of the reaction mechanism and careful selection of catalytic systems.[3][11][12]
This guide provides a comparative analysis of strategies to control atropisomerism in Suzuki-Miyaura reactions involving ortho-substituted arylboronic acids. We will delve into the mechanistic principles, compare the performance of various ligand systems with supporting data, and provide actionable experimental protocols.
The Challenge of Atropisomerism in Suzuki-Miyaura Coupling
The formation of a stereogenic axis in a biaryl molecule during a Suzuki-Miyaura reaction is determined by the relative orientation of the two aryl partners during the reductive elimination step from the palladium center. In the absence of a chiral influence, a racemic mixture of atropisomers is typically formed. The challenge lies in directing the reaction to favor one atropisomer over the other.
The steric hindrance imposed by ortho-substituents on both the aryl halide and the arylboronic acid is a double-edged sword. While it creates the barrier to rotation necessary for atropisomerism, it can also impede the desired cross-coupling reaction, often leading to side reactions like deboronation.[13]
The Crucial Role of Ligands in Atroposelectivity
The choice of ligand is the most critical factor in achieving high atroposelectivity. Chiral phosphine ligands are the most extensively studied and successful class of ligands for this purpose. The ligand influences the geometry of the palladium complex, thereby creating a chiral environment that diastereoselectively favors the formation of one atropisomeric product.
Bulky, electron-rich phosphine ligands are generally preferred as they are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[14][15][16]
The following table summarizes the performance of different chiral phosphine ligands in the atroposelective Suzuki-Miyaura coupling of ortho-substituted arylboronic acids with various aryl halides. This data, compiled from the literature, highlights the impact of ligand structure on yield and enantioselectivity.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Pd(OAc)₂ / (R)-sSPhos | 2,6-Dimethylbromobenzene | 2-Methyl-1-naphthylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | 92 | [17] |
| [Pd(L1)(η³-cin)Cl] / L1 | 2-Bromo-1,3,5-trimethylbenzene | 2-Methoxy-1-naphthylboronic acid | KOH | t-BuOH | 50 | 24 | 91 | 97 | [18] |
| Pd(dba)₂ / Me-BI-DIME (L2) | 1-Iodo-2-methylnaphthalene | (E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | tBuONa | Toluene | 20 | 72 | 88 | 93 | [19] |
| Pd(OAc)₂ / Et-AntPhos | 2,6-Dimethylbromobenzene | Benzoxaborole | K₃PO₄ | Dioxane | RT | 12 | 92 | 97:3 er | [10][20] |
| Pd/WJ-Phos | 2-Bromo-N,N-dimethylaniline | (2-(diphenylphosphinoyl)phenyl)boronic acid | Cs₂CO₃ | Toluene | 110 | 24 | 85 | 95 | [21] |
L1 = A bulky chiral N-heterocyclic carbene (NHC) ligand
Key Insights from the Data:
-
Biaryl Phosphines (e.g., sSPhos, WJ-Phos): These ligands, characterized by their chiral biaryl backbones, have demonstrated high efficacy in a range of atroposelective Suzuki couplings.[17][21] The steric bulk and electronic properties of the substituents on the phosphine and the biaryl scaffold are crucial for high enantioselectivity.
-
N-Heterocyclic Carbenes (NHCs): Chiral NHC ligands have emerged as a powerful alternative to phosphines.[14] They form robust bonds with palladium and their steric and electronic properties can be finely tuned to achieve excellent stereocontrol, as seen with ligand L1.[18]
-
Specialized Ligands (e.g., Me-BI-DIME, Et-AntPhos): For specific substrate classes, novel ligand scaffolds have been developed that deliver exceptional results. For instance, Et-AntPhos has proven highly effective for the asymmetric ring-opening of benzoxaboroles.[10][20]
Mechanistic Considerations for Atroposelectivity
The currently accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[22][23] In atroposelective variants, the enantioselectivity is determined in the turnover-limiting step, which can be either transmetalation or reductive elimination, depending on the specific substrates and catalyst system.
The chiral ligand creates a diastereomeric transition state, where one orientation of the aryl groups is sterically or electronically favored, leading to the preferential formation of one atropisomer. For example, in the case of biphenol synthesis using sSPhos, it is proposed that a hydrogen bonding interaction between the phenolic hydroxyl and the ligand's sulfonate group plays a key role in orienting the substrates.[17]
Experimental Workflow: A Representative Protocol
The following is a generalized, step-by-step protocol for an atroposelective Suzuki-Miyaura coupling reaction. It is crucial to note that optimal conditions are highly substrate and ligand-dependent.[15][24]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Chiral ligand (e.g., (R)-sSPhos)
-
Aryl halide
-
Ortho-substituted arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, KF)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in a small amount of solvent. Stir at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst solution, add the aryl halide, the ortho-substituted arylboronic acid, and the base.
-
Solvent Addition: Add the remaining volume of degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (ee) or enantiomeric ratio (er) of the product by chiral HPLC or SFC.
Alternative Methods for Axially Chiral Biaryl Synthesis
While the atroposelective Suzuki-Miyaura coupling is a powerful method, other strategies exist for the synthesis of axially chiral biaryls.[1] A brief comparison is provided below.
-
Chiral Auxiliary-Directed Synthesis: This approach involves attaching a chiral auxiliary to one of the coupling partners to direct the stereochemistry of the biaryl bond formation.[25] While effective, it often requires additional synthetic steps for the attachment and removal of the auxiliary.
-
Asymmetric C-H Functionalization: This emerging strategy involves the direct, enantioselective coupling of a C-H bond on one arene with another aryl partner.[2][26] This method is highly atom-economical but is still under development for broad applicability.
-
Desymmetrization: This involves the enantioselective functionalization of a prochiral biaryl substrate.[27] This can be a highly efficient approach if a suitable prochiral starting material is available.
-
Dynamic Kinetic Resolution: In this process, a racemic mixture of rapidly interconverting atropisomers is subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, thereby funneling the entire mixture into a single stereoisomeric product.[25]
Conclusion
The atroposelective Suzuki-Miyaura reaction using ortho-substituted arylboronic acids is a cornerstone for the synthesis of axially chiral biaryls. The judicious selection of a chiral ligand is paramount to achieving high yields and enantioselectivities. Biaryl phosphines and, increasingly, N-heterocyclic carbenes have demonstrated broad utility and high performance. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are essential for success. While alternative methods exist, the modularity and functional group tolerance of the Suzuki-Miyaura coupling make it an indispensable tool for researchers in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent encounters with atropisomerism in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(3-Methoxypropoxy)phenylboronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(3-Methoxypropoxy)phenylboronic acid. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes regulatory guidelines, chemical reactivity data, and field-proven best practices to ensure the safety of personnel and the protection of our environment.
Immediate Safety & Hazard Profile
Before handling or disposing of this compound, it is crucial to understand its hazard profile. While specific data for this compound is limited, the well-studied parent compound, phenylboronic acid, provides a reliable surrogate for risk assessment.
| Hazard Classification | Description | Key Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][5] |
| Skin & Eye Irritation | May cause skin and serious eye irritation.[6][7] | Wear protective gloves, clothing, and tight-sealing safety goggles. Ensure eyewash stations are accessible.[1][7] |
| Respiratory Irritation | May cause respiratory irritation, particularly as a dust.[6][7] | Avoid dust formation.[1][7] Handle in a well-ventilated area, preferably a chemical fume hood.[5][7] |
| Chemical Instability | Hygroscopic (absorbs moisture) and potentially air-sensitive.[1][2][8] | Keep container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere.[1][8] |
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as this can lead to potentially violent reactions.[1]
The Core Disposal Principle: Professional Hazardous Waste Management
Due to its chemical nature and potential hazards, This compound must be treated as a regulated chemical waste. [9] It should not be disposed of down the drain or in regular trash under any circumstances.[1][10] The primary and mandatory disposal route is through a licensed hazardous waste disposal facility, coordinated by your institution's Environmental Health & Safety (EHS) department.[1][3][6]
Step-by-Step Disposal Protocol: From Bench to Pickup
This protocol ensures that waste is handled safely and in compliance with institutional and regulatory standards.
Step 1: Waste Segregation
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Boronic acids are incompatible with several chemical classes.[1][11]
-
Procedure:
Step 2: Containerization
-
Rationale: Proper containment prevents leaks, spills, and exposure. The container must be compatible with the chemical waste.
-
Procedure:
-
Select a chemically resistant container with a secure, leak-proof screw cap.[9] A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Ensure the container is in good condition, free from cracks or contamination.[12]
-
For trace-contaminated solid labware (e.g., weigh boats, gloves, wipes), double-bag the items in clear plastic bags and then place them inside a labeled, rigid container.[13]
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for emergency responders and waste handlers to identify the contents and associated hazards.
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[12]
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.[9]
-
List all constituents, including solvents, with their approximate percentages.
-
Indicate the start date of waste accumulation and the name of the principal investigator or laboratory contact.[13]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: Waste must be stored safely in a designated area pending pickup to minimize risk to laboratory personnel.
-
Procedure:
-
Keep the waste container tightly sealed at all times, except when adding waste.[12]
-
Store the container in your lab's designated SAA, which must be under the control of laboratory personnel.[13]
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[13]
-
Ensure the SAA is away from drains and incompatible materials.[13]
-
Step 5: Arranging for Disposal
-
Rationale: Final disposal must be handled by trained professionals in accordance with local, state, and federal regulations.
-
Procedure:
-
Once the container is full or you are finished with the project, consult your institution's EHS department.
-
Follow their specific procedures to request a hazardous waste pickup. This is often done through an online portal.[12]
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill & Emergency Procedures
Accidents require a calm and prepared response.
-
Small Dry Spill (< 1 gram):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.
-
Gently sweep or scoop the solid material into a designated waste container, avoiding the creation of dust.[1]
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash hands thoroughly.
-
-
Large Spill or Spill in a Public Area:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.[14]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][15] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7][15] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Call a poison control center or physician immediately.[1][15] Do NOT induce vomiting.[7]
-
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. bsu.edu [bsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nswai.org [nswai.org]
- 14. earth.utah.edu [earth.utah.edu]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Methoxypropoxy)phenylboronic acid
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4-(3-Methoxypropoxy)phenylboronic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and compliant laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Hazard: A Proactive Approach to Safety
This compound, like many of its structural analogs, should be handled with care. While a specific, comprehensive toxicological profile may not be widely published, the well-documented hazards of similar phenylboronic acid derivatives provide a reliable foundation for a conservative and effective safety protocol.[1][2][3] These compounds are typically classified as irritants and can be harmful if ingested or inhaled.[1][4][5]
The primary physical form of this reagent is a solid powder. This presents a dual risk: dermal contact with the solid and inhalation of airborne dust particles.[6][7] Therefore, our PPE strategy must create a complete barrier against these two primary routes of exposure.
Key Hazards to Mitigate:
-
Skin Irritation/Corrosion: Direct contact can cause irritation or chemical burns.[2][6]
-
Serious Eye Irritation: The eyes are particularly vulnerable to damage from dust particles or splashes.[2][8]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[2][3][9]
-
Harmful if Swallowed: Ingestion can lead to systemic toxicity.[1][5][10]
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but an integrated system that works together. All handling of this compound should occur within a certified chemical fume hood to control dust and vapors at the source.[11][12][13] The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids (<1g) | Tightly-fitting Safety Goggles | Nitrile or Neoprene Gloves (single pair) | Full-length Lab Coat (fastened) | Not required if performed in a fume hood with proper technique. |
| Weighing/Transfer of Solids (>1g) | Safety Goggles and Face Shield | Nitrile or Neoprene Gloves (double-gloved) | Full-length Lab Coat (fastened) | Recommended as an additional precaution, even in a fume hood. |
| Preparing Solutions | Safety Goggles and Face Shield | Nitrile or Neoprene Gloves (double-gloved) | Chemical-resistant Apron over Lab Coat | Not required if performed in a fume hood. |
| Running Reactions & Workups | Safety Goggles and Face Shield | Nitrile or Neoprene Gloves (double-gloved) | Chemical-resistant Apron over Lab Coat | Not required if performed in a fume hood. |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron or Coveralls | NIOSH-approved respirator with P95 or P100 particle filter.[14] |
Deep Dive into PPE Selection: The Rationale
Understanding why a specific piece of PPE is chosen is critical for compliance and safety.
Eye and Face Protection
Given that this compound is a solid irritant, the risk of airborne particles and accidental splashes during solution preparation is significant.
-
Safety Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes.[15] Tightly-fitting chemical splash goggles are mandatory to protect against dust and splashes from all angles.[8][16] All eye protection must be ANSI Z87.1 certified.[8][16]
-
Face Shield: A face shield, worn in conjunction with goggles, is essential when handling larger quantities or when there is a significant splash risk, such as when preparing solutions or during a reaction quench.[8][15][16] It provides a critical secondary layer of protection for the entire face.[15]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Material Selection: Nitrile and neoprene gloves are recommended for their resistance to a broad range of chemicals, including acids, bases, and organic solvents commonly used with boronic acids.[11][17][18] They are preferable to latex gloves to avoid potential allergic reactions and because they tend to tear visibly when punctured, providing a clear indication of failure.[17]
-
Glove Inspection and Technique: Always inspect gloves for holes or degradation before use.[12] When handling this compound, consider double-gloving to provide an extra layer of protection and to allow for the clean removal of the outer glove if it becomes contaminated.[11] Contaminated gloves must be disposed of as hazardous waste; never wash or reuse disposable gloves.[14][17]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Lab Coat: A full-length lab coat, kept fully fastened, is the minimum requirement for any work with this chemical.[11]
-
Chemical-Resistant Apron: For tasks with a higher risk of spills or splashes, such as transferring solutions or performing workups, a chemical-resistant apron worn over the lab coat provides a necessary impervious barrier.[16][19]
Respiratory Protection
The primary respiratory hazard is the inhalation of fine dust particles.
-
Engineering Controls First: The most effective way to control this hazard is to use a chemical fume hood.[13][20] For weighing small amounts, careful technique can minimize dust generation.
-
When to Use a Respirator: A NIOSH-approved air-purifying respirator with a P95 (US) or P1 (EU EN 143) particle filter should be used when engineering controls are insufficient or during emergency situations like a large spill.[14] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: Step-by-Step Guidance
Pre-Operation Safety Protocol
-
Designate the Work Area: All handling of this compound solids and solutions should be performed in a designated area within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the controlled area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][7][12]
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the boronic acid.
Disposal Plan: Ensuring a Safe Conclusion
Improper disposal of chemical waste is a serious safety and compliance violation. This compound and any materials contaminated with it must be treated as hazardous waste.[11][12]
Step-by-Step Disposal Procedure
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[11][20] Never dispose of this chemical down the drain.[12]
-
Labeling: Label all waste containers as "Hazardous Waste" and include the full chemical name.[11]
-
Solid Waste: All contaminated solid materials, such as gloves, weigh paper, and disposable pipette tips, must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed liquid hazardous waste container.
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent, and this rinsate must be collected as hazardous liquid waste. A subsequent wash with soap and water can then be performed.
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area according to your institution's guidelines, and follow the established procedure for hazardous waste pickup.[12]
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. usalab.com [usalab.com]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 18. sams-solutions.com [sams-solutions.com]
- 19. uwaterloo.ca [uwaterloo.ca]
- 20. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
